2-(Piperidin-4-yl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFIBQPABQXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434032 | |
| Record name | 2-(piperidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202002-66-2 | |
| Record name | 2-(piperidin-4-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)acetonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Piperidin-4-yl)acetonitrile: A Technical Guide for Researchers
CAS Number: 202002-66-2
This technical guide provides a comprehensive overview of 2-(Piperidin-4-yl)acetonitrile, a heterocyclic compound with potential applications in research and drug development. The information presented is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 202002-66-2 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.19 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Physical Form | Liquid | [2] |
| Purity | Typically available at ≥95% | [2] |
| Storage Conditions | Store under inert gas | [2] |
Synthesis and Characterization
A detailed, publicly available experimental protocol for the direct synthesis of this compound is limited. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of related piperidine derivatives. A potential synthetic workflow is outlined below.
References
An In-Depth Technical Guide to 2-(Piperidin-4-yl)acetonitrile: Molecular Structure and Weight
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of novel molecules is paramount. This technical guide provides a detailed analysis of the molecular structure and weight of 2-(Piperidin-4-yl)acetonitrile, a key building block in the synthesis of various pharmaceutical agents.
Molecular Structure
This compound is a bifunctional organic compound featuring a saturated piperidine ring and a nitrile functional group. The core of the molecule is a six-membered heterocycle, piperidine, which consists of five carbon atoms and one nitrogen atom. The acetonitrile group (-CH₂CN) is attached to the fourth carbon atom of the piperidine ring. This substitution pattern is crucial for its utility in medicinal chemistry, offering a versatile scaffold for further chemical modifications.
The structural formula of this compound is C₇H₁₂N₂.[1] The piperidine ring can exist in a chair conformation, which is the most stable arrangement for such six-membered rings. The acetonitrile substituent can occupy either an axial or equatorial position, with the equatorial position generally being more energetically favorable to minimize steric hindrance.
Molecular Weight and Composition
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including dosage calculations, reaction stoichiometry, and analytical characterization. The molecular weight of this compound is 124.19 g/mol .[1] This value is derived from the sum of the atomic weights of its constituent atoms.
The table below provides a detailed breakdown of the molecular weight calculation based on the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 12 | 1.008 | 12.096 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Total | 124.187 |
Note: The slight difference between the calculated total weight and the commonly cited molecular weight of 124.19 g/mol is due to rounding of atomic weights.
Logical Relationship of Components
The following diagram illustrates the logical relationship between the elemental components that form the final molecular structure of this compound.
References
An In-depth Technical Guide to the Chemical Synthesis of 2-(Piperidin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2-(piperidin-4-yl)acetonitrile, a valuable building block in the development of various pharmaceutical agents. The document details three core synthetic strategies, offering in-depth experimental protocols and quantitative data to facilitate informed decisions in a research and development setting.
Executive Summary
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. This guide focuses on three prominent pathways:
-
Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetonitrile: A direct approach that leverages a readily available aromatic precursor.
-
Synthesis from 1-Benzyl-4-piperidone: A multi-step route involving the formation and subsequent reduction of an unsaturated intermediate.
-
Synthesis from N-Boc-4-(hydroxymethyl)piperidine: A pathway that builds the cyanomethyl moiety from a functionalized piperidine core.
This document provides a comparative analysis of these methods, supported by detailed experimental procedures and quantitative data, to assist researchers in selecting the most suitable approach for their specific needs.
Data Summary
The following table summarizes the key quantitative data associated with each of the primary synthetic pathways described in this guide.
| Parameter | Pathway 1: Catalytic Hydrogenation | Pathway 2: From 1-Benzyl-4-piperidone | Pathway 3: From N-Boc-4-(hydroxymethyl)piperidine |
| Starting Material | 2-(Pyridin-4-yl)acetonitrile | 1-Benzyl-4-piperidone | N-Boc-4-(hydroxymethyl)piperidine |
| Key Steps | Catalytic Hydrogenation | Horner-Wadsworth-Emmons, Reduction, Debenzylation | Tosylation, Cyanation, Deprotection |
| Overall Yield | High | Moderate | Moderate to High |
| Reagents | PtO₂, H₂, Acetic Acid | Diethyl cyanomethylphosphonate, NaH, H₂, Pd/C, HCl | TsCl, Pyridine, NaCN, HCl |
| Reaction Time | 6-10 hours (Hydrogenation) | ~24 hours (total) | ~20 hours (total) |
| Purification | Filtration, Extraction, Column Chromatography | Extraction, Column Chromatography | Extraction, Column Chromatography |
Pathway 1: Catalytic Hydrogenation of 2-(Pyridin-4-yl)acetonitrile
This pathway represents a direct and efficient method for the synthesis of this compound, starting from its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. The key transformation is the reduction of the pyridine ring to a piperidine ring via catalytic hydrogenation.
Logical Relationship Diagram
Caption: Catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile.
Experimental Protocol
Step 1: Synthesis of 2-(Pyridin-4-yl)acetonitrile (Precursor)
A detailed method for the preparation of 2-(pyridin-4-yl)acetonitrile is provided in patent CN103483244A. The process involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate in the presence of lithium chloride in dimethyl sulfoxide (DMSO).
-
Materials: Ethyl 2-cyano-2-(pyridin-4-yl)acetate, Lithium chloride, Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
To a solution of ethyl 2-cyano-2-(pyridin-4-yl)acetate (80g) in DMSO (250g), add lithium chloride (23.41g).[1]
-
Heat the reaction mixture to 120°C and maintain for 150 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into water (300g) to precipitate the product.[1]
-
Filter the solid, and dry the filter cake to obtain 2-(pyridin-4-yl)acetonitrile as a white solid.
-
-
Yield: Approximately 89.3% (44.37g).[1]
Step 2: Catalytic Hydrogenation to this compound
This general procedure is adapted from the catalytic hydrogenation of substituted pyridines.[2]
-
Materials: 2-(Pyridin-4-yl)acetonitrile, Platinum(IV) oxide (PtO₂, Adams' catalyst), Glacial acetic acid, Hydrogen gas, Sodium bicarbonate, Ethyl acetate, Celite, Anhydrous sodium sulfate.
-
Procedure:
-
In a high-pressure reactor, dissolve 2-(pyridin-4-yl)acetonitrile (1.0 g) in glacial acetic acid (5 mL).
-
Add a catalytic amount of PtO₂ (5 mol%).
-
Pressurize the reactor with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), carefully quench the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Filter the combined organic layers through a pad of Celite and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (Silica gel, using a suitable eluent system such as ethyl acetate/hexane with a small percentage of triethylamine) to afford this compound.
-
Pathway 2: Synthesis from 1-Benzyl-4-piperidone
This pathway involves the initial formation of an α,β-unsaturated nitrile via a Horner-Wadsworth-Emmons reaction, followed by the reduction of the exocyclic double bond and subsequent debenzylation to yield the final product.
Experimental Workflow Diagram
Caption: Synthesis of this compound from 1-benzyl-4-piperidone.
Experimental Protocol
Step 1: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile
This step utilizes the Horner-Wadsworth-Emmons reaction for the olefination of the ketone.[1][3][4]
-
Materials: 1-Benzyl-4-piperidone, Diethyl cyanomethylphosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution, Ethyl acetate, Brine.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of diethyl cyanomethylphosphonate (1.0 equivalents) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(1-benzylpiperidin-4-ylidene)acetonitrile.
-
Step 2: Reduction of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile
The exocyclic double bond is reduced via catalytic hydrogenation.
-
Materials: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, Palladium on carbon (10% Pd), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve 2-(1-benzylpiperidin-4-ylidene)acetonitrile in methanol.
-
Add 10% palladium on carbon to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-(1-benzylpiperidin-4-yl)acetonitrile.
-
Step 3: Debenzylation to this compound
The benzyl protecting group is removed by hydrogenolysis.
-
Materials: 2-(1-Benzylpiperidin-4-yl)acetonitrile, Palladium on carbon (10% Pd), Methanol, Hydrochloric acid (optional, for salt formation), Hydrogen gas.
-
Procedure:
-
Dissolve 2-(1-benzylpiperidin-4-yl)acetonitrile in methanol. For salt formation, a stoichiometric amount of hydrochloric acid can be added.
-
Add 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Filter the reaction mixture through Celite and wash with methanol.
-
Concentrate the filtrate to obtain this compound (or its hydrochloride salt).
-
Pathway 3: Synthesis from N-Boc-4-(hydroxymethyl)piperidine
This pathway involves the functional group transformation of a commercially available starting material. The hydroxyl group is converted into a better leaving group, which is then displaced by a cyanide nucleophile. The final step is the deprotection of the piperidine nitrogen.
Logical Relationship Diagram
Caption: Synthesis of this compound from N-Boc-4-(hydroxymethyl)piperidine.
Experimental Protocol
Step 1: Synthesis of N-Boc-4-(tosyloxymethyl)piperidine
-
Materials: N-Boc-4-(hydroxymethyl)piperidine, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM), 1M HCl, Saturated sodium bicarbonate solution, Brine.
-
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equivalent) in pyridine or DCM with a base like triethylamine at 0°C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-4-(tosyloxymethyl)piperidine, which can often be used in the next step without further purification.
-
Step 2: Synthesis of N-Boc-2-(piperidin-4-yl)acetonitrile
-
Materials: N-Boc-4-(tosyloxymethyl)piperidine, Sodium cyanide (NaCN), Dimethyl sulfoxide (DMSO), Water, Ethyl acetate.
-
Procedure:
-
Dissolve N-Boc-4-(tosyloxymethyl)piperidine in DMSO.
-
Add sodium cyanide (1.5 equivalents) and heat the mixture to 60-80°C.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield N-Boc-2-(piperidin-4-yl)acetonitrile.
-
Step 3: Deprotection to this compound
-
Materials: N-Boc-2-(piperidin-4-yl)acetonitrile, Hydrochloric acid (e.g., 4M in dioxane or concentrated HCl in an appropriate solvent), Diethyl ether (for precipitation).
-
Procedure:
-
Dissolve N-Boc-2-(piperidin-4-yl)acetonitrile in a suitable solvent like dioxane or methanol.
-
Add an excess of hydrochloric acid solution.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.
-
Filter the solid and dry it under vacuum. The free base can be obtained by neutralization with a suitable base.
-
Conclusion
This guide has outlined three robust synthetic pathways to this compound, a key intermediate in medicinal chemistry. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory. The catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile offers a direct and high-yielding approach. The synthesis from 1-benzyl-4-piperidone provides a versatile route that allows for the introduction of various protecting groups. The pathway starting from N-Boc-4-(hydroxymethyl)piperidine is advantageous when this functionalized piperidine is readily available. By providing detailed experimental protocols and comparative data, this guide aims to empower researchers to efficiently synthesize this important building block for their drug discovery and development endeavors.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. N-BOC-4-METHYL-4-HYDROXY PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Spectroscopic Profile of 2-(Piperidin-4-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(Piperidin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide presents a combination of predicted data based on analogous structures and detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of structurally related compounds, including piperidine and its derivatives, as well as characteristic frequencies for the nitrile functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H1 (NH) | 1.5 - 2.5 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| H2, H6 (axial & equatorial) | 2.9 - 3.1 (eq), 2.4 - 2.6 (ax) | Multiplet | Protons on carbons adjacent to the nitrogen. |
| H3, H5 (axial & equatorial) | 1.6 - 1.8 (eq), 1.4 - 1.6 (ax) | Multiplet | |
| H4 (methine) | 1.8 - 2.0 | Multiplet | |
| H7 (methylene) | 2.3 - 2.5 | Doublet | Protons of the acetonitrile methylene group. |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2, C6 | 45 - 50 | Carbons adjacent to the nitrogen. |
| C3, C5 | 30 - 35 | |
| C4 | 35 - 40 | Methine carbon. |
| C7 | 20 - 25 | Methylene carbon of the acetonitrile group. |
| C8 (CN) | 118 - 125 | Nitrile carbon. |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Vibration Mode |
| N-H (piperidine) | 3300 - 3500 | Medium, Broad | Stretching |
| C-H (alkane) | 2850 - 3000 | Medium to Strong | Stretching |
| C≡N (nitrile) | 2240 - 2260 | Medium, Sharp | Stretching |
| C-N (piperidine) | 1000 - 1250 | Medium | Stretching |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₁₂N₂[1] |
| Molecular Weight | 124.19 g/mol [1] |
| Predicted [M+H]⁺ | 125.1073 |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (¹H) or the solvent peak (¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Thin Film Method):
-
Ensure the KBr or NaCl salt plates are clean and dry.
-
Place a small drop of neat liquid this compound onto one salt plate. If the sample is a solid, a solution in a volatile solvent like dichloromethane can be used, and the solvent allowed to evaporate.
-
Place the second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the observed frequencies with known vibrational modes of functional groups, paying particular attention to the N-H, C-H, and C≡N stretching regions.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for amines to observe the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Adjust for a stable spray.
-
Drying Gas Flow and Temperature: Optimize to ensure desolvation of the ions.
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The fragmentation can be induced by collision-induced dissociation (CID).
Logical and Experimental Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Logical flow for the interpretation of spectroscopic data to confirm the structure.
References
The Pivotal Role of 2-(Piperidin-4-yl)acetonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-4-yl)acetonitrile scaffold has emerged as a privileged fragment in contemporary drug discovery, underpinning the development of a diverse array of therapeutic agents. Its inherent structural features, combining a flexible piperidine ring with a reactive nitrile group, offer a versatile platform for the synthesis of compounds targeting a wide range of biological pathways. This technical guide provides an in-depth analysis of the synthesis, medicinal chemistry applications, and biological activities of this compound and its derivatives, with a focus on their roles in anti-inflammatory and anticancer research.
Chemical Properties and Synthesis
This compound is a versatile building block in organic synthesis. Its piperidine nitrogen allows for a wide range of substitutions, while the acetonitrile moiety can be hydrolyzed, reduced, or participate in cycloaddition reactions to generate diverse heterocyclic systems.
Synthesis of this compound
A common synthetic route to this compound starts from 4-piperidone. The following protocol is a representative example adapted from established methodologies for similar piperidine derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: Knoevenagel Condensation. To a solution of 4-piperidone (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as toluene, add a catalytic amount of a base like piperidine or ammonium acetate. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the product, 2-(piperidin-4-ylidene)acetonitrile, can be isolated by filtration or extraction.
-
Step 2: Reduction of the Exocyclic Double Bond. The resulting 2-(piperidin-4-ylidene)acetonitrile is then subjected to reduction. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like sodium borohydride (NaBH4) in a protic solvent can be employed. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield this compound.
Role in Medicinal Chemistry: Anti-Inflammatory and Anticancer Applications
The this compound core is a key pharmacophore in the design of potent and selective modulators of various biological targets implicated in inflammation and cancer.
Anti-Inflammatory Activity: Targeting the NF-κB Pathway
Derivatives of this compound have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.
A notable example is the class of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] The mechanism of action involves the inhibition of IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[1]
Quantitative Data: Anti-Inflammatory Activity of this compound Derivatives
| Compound ID | Modification on Piperidine Nitrogen | Target/Assay | IC50 (µM) | Reference |
| 6e | 4-Fluorobenzyl | NO Production (LPS-stimulated RAW 264.7 cells) | 0.86 | [1] |
| 6e | 4-Fluorobenzyl | TNF-α Production (LPS-stimulated RAW 264.7 cells) | 1.87 | [1] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay (NO Production)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite in the culture supernatant, an indicator of NO production, is measured using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm, and the IC50 values are calculated from the dose-response curves.
Signaling Pathway: NF-κB Activation
Canonical NF-κB signaling pathway activation by LPS.
Anticancer Activity: Activation of Caseinolytic Protease P (ClpP)
A novel and promising anticancer strategy involves the activation of the mitochondrial caseinolytic protease P (ClpP). Hyperactivation of ClpP leads to the degradation of essential mitochondrial proteins, disrupting mitochondrial function and inducing apoptosis in cancer cells.[3] 5-(Piperidin-4-yl)-1,2,4-oxadiazole derivatives have been identified as potent agonists of human ClpP.[3]
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound ID | Modification on Piperidine Nitrogen | Target/Assay | EC50 (µM) | IC50 (µM) | Reference |
| SL44 | 3,5-bis(trifluoromethyl)benzyl | HsClpP Agonistic Activity (α-casein hydrolysis) | 1.30 | - | [3] |
| SL44 | 3,5-bis(trifluoromethyl)benzyl | HCCLM3 Cell Proliferation | - | 3.1 | [3] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human hepatocellular carcinoma (HCCLM3) cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway: ClpP Activation and Apoptosis Induction
Mechanism of action for ClpP agonist-induced apoptosis.
Conclusion
The this compound scaffold continues to be a highly valuable and versatile core in medicinal chemistry. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the discovery of potent and selective modulators of key biological targets. The successful development of derivatives with significant anti-inflammatory and anticancer activities highlights the immense potential of this structural motif in addressing unmet medical needs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly pave the way for the development of novel and effective therapeutics.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 2-(Piperidin-4-yl)acetonitrile Derivatives: A Technical Guide
The 2-(piperidin-4-yl)acetonitrile scaffold is a versatile pharmacophore that has been incorporated into a variety of molecules exhibiting a broad range of biological activities. This technical guide provides an in-depth overview of the known biological targets and therapeutic potential of these derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anti-inflammatory Activity
A significant area of investigation for this compound derivatives has been in the discovery of novel anti-inflammatory agents. Certain derivatives have shown potent inhibitory effects on key inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 6e | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 0.86 | [1] |
| 6e | Tumor Necrosis Factor-alpha (TNF-α) Production | RAW 264.7 Macrophages | 1.87 | [1] |
Key Experimental Protocols for Anti-inflammatory Assays
1.2.1 Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds for 1 hour.
-
Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.
-
1.2.2 TNF-α Production Assay
This assay measures the inhibitory effect of compounds on the production of TNF-α, a pro-inflammatory cytokine.
-
Procedure: The experimental setup is similar to the NO production assay. RAW 264.7 cells are treated with test compounds and then stimulated with LPS.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Analysis: The IC50 value is calculated based on the dose-dependent inhibition of TNF-α production.
1.2.3 Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to investigate the mechanism of action by observing the effect of the compound on key proteins in the NF-κB signaling pathway.
-
Cell Lysis: RAW 264.7 cells are treated with the test compound and LPS. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65 NF-κB, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the effect of the compound on protein expression and phosphorylation.
Signaling Pathway
The anti-inflammatory effects of these derivatives are often mediated through the inhibition of the NF-κB signaling pathway. The diagram below illustrates the mechanism by which compound 6e is proposed to exert its anti-inflammatory effects.[1]
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Anticancer Activity
Derivatives of this compound have also been explored for their potential as anticancer agents. One notable example involves the agonism of human caseinolytic protease P (HsClpP).
Quantitative Data for Anticancer Activity
| Compound ID | Target/Assay | Cell Line | EC50/IC50 (µM) | Reference |
| SL44 | HsClpP Agonistic Activity (α-casein hydrolysis) | - | EC50 = 1.30 | [2] |
| SL44 | Cell Proliferation Inhibition | HCCLM3 | IC50 = 3.1 | [2] |
Key Experimental Protocols for Anticancer Assays
2.2.1 HsClpP Agonistic Activity Assay (α-Casein Hydrolysis)
This assay measures the ability of a compound to activate the proteolytic activity of HsClpP.
-
Principle: HsClpP, in the presence of an agonist, degrades α-casein. The rate of degradation is monitored to determine the compound's agonistic activity.
-
Procedure:
-
The reaction is initiated by mixing HsClpP, the test compound at various concentrations, and the substrate α-casein in a suitable buffer.
-
The reaction mixture is incubated at a specific temperature.
-
The degradation of α-casein is monitored over time, typically by SDS-PAGE analysis, where the disappearance of the α-casein band is quantified.
-
The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.
-
2.2.2 Cell Proliferation Assay
This assay determines the cytotoxic or cytostatic effect of a compound on cancer cells.
-
Cell Culture: Hepatocellular carcinoma cells (e.g., HCCLM3) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After cell attachment, they are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is determined.
-
Antimycotic and Antimicrobial Activities
The this compound core has been incorporated into molecules with activity against various fungal and bacterial strains.
Quantitative Data for Antimycotic/Antimicrobial Activity
| Compound Class | Organism | Activity | Reference |
| 2-(Piperidin-4-yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin-4‐yl)decahydroisoquinoline derivatives | Candida albicans, Candida krusei | Complete growth inhibition by some derivatives | [3] |
| 2-(4-Ethylpiperidin-1-yl)acetonitrile | Various microbes | Promising inhibition of microbial growth | [4] |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Gram +ve and Gram -ve bacteria, Fungi | Good to moderate antimicrobial activity | [5] |
Key Experimental Protocol for Antimycotic/Antimicrobial Assays
3.2.1 Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Candida albicans or Staphylococcus aureus).
-
Positive (microorganism without compound) and negative (medium only) controls are included.
-
The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Certain derivatives containing the this compound moiety have been investigated as inhibitors of DPP-4, a target for the treatment of type 2 diabetes.
Quantitative Data for DPP-4 Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| (R)-40 | DPP-4 | 23.5 | [6] |
| 17a | DPP-4 | 17 | [7] |
Key Experimental Protocol for DPP-4 Inhibition Assay
4.2.1 In Vitro DPP-4 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Principle: DPP-4 cleaves a substrate (e.g., Gly-Pro-AMC), releasing a fluorescent product. The inhibitor reduces the rate of this reaction.
-
Procedure:
-
The reaction is carried out in a 96-well plate.
-
Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the IC50 value is determined from the dose-response curve of enzyme inhibition.
-
General Experimental Workflow
The discovery and development of bioactive this compound derivatives typically follow a structured workflow, from initial design and synthesis to in vivo evaluation.
Caption: A typical workflow for the discovery of bioactive compounds.
This guide summarizes the significant biological activities reported for this compound derivatives. The versatility of this scaffold makes it a valuable starting point for the design of new therapeutic agents across multiple disease areas. Further research into the structure-activity relationships and optimization of pharmacokinetic properties will be crucial for the clinical translation of these promising compounds.
References
- 1. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-(4-Ethylpiperidin-1-yl)acetonitrile [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Piperidin-4-yl)acetonitrile: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yl)acetonitrile is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a reactive secondary amine within a piperidine ring and a versatile nitrile group, allows for a wide range of chemical modifications. This dual functionality makes it an attractive scaffold for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The piperidine moiety is a prevalent feature in many approved drugs, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a key pharmacophore for interaction with biological targets. The cyanomethyl substituent provides a handle for various transformations, including conversion to amines, carboxylic acids, and more complex heterocyclic systems. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound as a pivotal intermediate in modern drug discovery.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 202002-66-2 | [1][2] |
| Molecular Formula | C₇H₁₂N₂ | [1][2] |
| Molecular Weight | 124.19 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| IUPAC Name | This compound | [1] |
| Storage Conditions | Store under inert gas | [1] |
| Boiling Point | Not readily available | |
| Melting Point | Not applicable (liquid at room temp.) | |
| Solubility | Soluble in common organic solvents | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 2.95-3.10 (m, 2H), 2.50-2.65 (m, 2H), 2.35 (d, J=6.8 Hz, 2H), 1.70-1.85 (m, 1H), 1.55-1.70 (m, 2H), 1.25-1.40 (m, 2H), 1.15 (br s, 1H, NH). | |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 118.5 (CN), 45.8 (CH₂), 44.2 (CH₂), 34.5 (CH), 29.8 (CH₂), 23.5 (CH₂CN). | |
| IR (neat, cm⁻¹) | Predicted: ~3300 (N-H stretch), ~2930, 2850 (C-H stretch), ~2245 (C≡N stretch), ~1450 (CH₂ bend). | |
| Mass Spectrum (EI) | Predicted: m/z 124 (M⁺), 97, 83, 69. |
Synthesis of this compound
The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, 2-(pyridin-4-yl)acetonitrile. This method benefits from the ready availability of the starting material.
Experimental Protocol: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile
This protocol is adapted from general procedures for the hydrogenation of substituted pyridines.[3][4][5]
Materials:
-
2-(Pyridin-4-yl)acetonitrile
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or Rhodium on Carbon (Rh/C)
-
Glacial Acetic Acid or Methanol
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 2-(pyridin-4-yl)acetonitrile (1.0 eq) in glacial acetic acid or methanol.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but may vary depending on the catalyst and substrate).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filtration: Dilute the reaction mixture with methanol and filter it through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol.
-
Neutralization and Extraction: Concentrate the filtrate under reduced pressure. If acetic acid was used as the solvent, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Reactivity and Synthetic Applications
The utility of this compound as a building block stems from the distinct reactivity of its two functional groups: the secondary amine of the piperidine ring and the cyanomethyl group.
Reactions at the Piperidine Nitrogen
-
N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides in the presence of a base to introduce a wide range of substituents.
-
N-Arylation: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.[6][7][8]
-
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives.
-
Reductive Amination: The secondary amine can participate in reductive amination reactions with aldehydes or ketones to introduce more complex side chains.
Reactions of the Nitrile Group
-
Reduction to Amine: The nitrile can be reduced to a primary amine, 2-(piperidin-4-yl)ethanamine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9][10][11] This transformation is valuable for introducing a flexible ethylamine linker.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group provides 2-(piperidin-4-yl)acetic acid, a useful intermediate for the synthesis of amides and esters.
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, such as tetrazoles or triazoles.
Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitor Analogs
A prominent application of piperidine scaffolds is in the development of Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases like rheumatoid arthritis and psoriasis.[12][13][14] Tofacitinib, a marketed JAK inhibitor, features a 3-amino-4-methylpiperidine core. This compound serves as a valuable building block for the synthesis of analogs of such inhibitors.
The following workflow illustrates a hypothetical synthetic route to a JAK inhibitor analog using this compound.
This synthetic strategy highlights the utility of this compound as a versatile starting material. The piperidine nitrogen allows for protection and subsequent coupling to a heterocyclic core, while the nitrile is transformed into a primary amine to serve as a key nucleophile. The final acylation step introduces the cyanoacetamide moiety, a common feature in many JAK inhibitors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for applications in medicinal chemistry. Its dual functionality allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. The demonstrated potential for its use in the synthesis of kinase inhibitors, such as analogs of Tofacitinib, underscores its importance for drug discovery programs. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.
References
- 1. This compound | 202002-66-2 [sigmaaldrich.com]
- 2. This compound - CAS:202002-66-2 - Abovchem [abovchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-[4-(Pentan-2-ylamino)piperidin-1-yl]acetonitrile | C12H23N3 | CID 115718199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]
- 14. lehigh.edu [lehigh.edu]
The Genesis and Synthetic Evolution of 2-(Piperidin-4-yl)acetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Piperidin-4-yl)acetonitrile, a key building block in medicinal chemistry, has a history rooted in the broader development of piperidine-containing pharmaceuticals. While a singular "discovery" event is not clearly documented, its emergence is a logical progression from established synthetic methodologies targeting versatile intermediates for drug design. This technical guide provides an in-depth exploration of the synthesis, key experimental protocols, and the logical framework behind the preparation of this important scaffold.
Discovery and Historical Context
The discovery of this compound is not attributed to a single breakthrough publication but rather evolved from the extensive body of research on piperidine derivatives. The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic drugs, valued for its favorable pharmacokinetic properties. Historically, the synthesis of 4-substituted piperidines has been a significant focus in organic and medicinal chemistry.
The most direct and logical synthetic precursor to this compound is 2-(pyridin-4-yl)acetonitrile. The preparation of this pyridyl analogue is well-documented, and its subsequent reduction to the corresponding piperidine is a standard transformation. The "discovery" of this compound can therefore be viewed as an extension of the well-established synthesis of its aromatic precursor, driven by the constant search for novel, functionalized saturated heterocycles for incorporation into potential drug candidates. Its value lies in the reactive nitrile group and the secondary amine of the piperidine ring, which offer two points for chemical modification, making it a versatile intermediate in the synthesis of complex pharmaceutical agents.
Synthetic Pathways
The primary and most industrially viable route to this compound involves a two-step process:
-
Synthesis of 2-(pyridin-4-yl)acetonitrile: This intermediate can be prepared via several methods, with a common approach involving the reaction of a 4-halopyridine with a cyanide source.
-
Catalytic Hydrogenation: The aromatic pyridine ring of 2-(pyridin-4-yl)acetonitrile is then reduced to the saturated piperidine ring.
The following diagram illustrates the general synthetic workflow:
Caption: General synthetic workflow for this compound.
Experimental Protocols
Synthesis of 2-(pyridin-4-yl)acetonitrile
A common method for the preparation of 2-(pyridin-4-yl)acetonitrile involves the decarboxylation of ethyl 2-cyano-2-(pyridin-4-yl)acetate.[1]
Experimental Protocol:
-
Step 1: Synthesis of ethyl 2-cyano-2-(pyridin-4-yl)acetate:
-
To a solution of 4-chloropyridine hydrochloride in a suitable solvent such as tetrahydrofuran (THF), add potassium tert-butoxide and ethyl cyanoacetate.
-
The reaction is typically carried out at a temperature between 60-90°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product is extracted and purified.
-
-
Step 2: Decarboxylation to 2-(pyridin-4-yl)acetonitrile:
-
Dissolve the ethyl 2-cyano-2-(pyridin-4-yl)acetate in dimethyl sulfoxide (DMSO).
-
Add lithium chloride and heat the mixture to 100-160°C.[1]
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration and dried to yield 2-(pyridin-4-yl)acetonitrile.
-
Quantitative Data for Synthesis of 2-(pyridin-4-yl)acetonitrile[1]
| Reagent/Parameter | Value |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | 80 g |
| Dimethyl sulfoxide (DMSO) | 250-300 g |
| Lithium chloride | 17-27 g |
| Reaction Temperature | 100-160 °C |
| Reaction Time | 90-180 min |
| Yield | up to 94.1% |
Catalytic Hydrogenation to this compound
The reduction of the pyridine ring to a piperidine ring is a standard procedure in organic synthesis, often achieved through catalytic hydrogenation.[2]
Experimental Protocol:
-
Dissolve 2-(pyridin-4-yl)acetonitrile in a suitable solvent, such as glacial acetic acid or an alcohol.
-
Add a hydrogenation catalyst, commonly Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).
-
Place the reaction mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-70 bar).[2]
-
The reaction is typically stirred at room temperature until the uptake of hydrogen ceases.
-
After the reaction is complete, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the resulting product, this compound, can be further purified if necessary, often by distillation or by forming a hydrochloride salt.
The following diagram illustrates the key steps in the catalytic hydrogenation process:
Caption: Experimental workflow for catalytic hydrogenation.
Role in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The piperidine moiety can interact with numerous biological targets, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. This versatility has made it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
The logical relationship for its utility in drug development is depicted below:
Caption: Role of this compound in drug discovery.
Conclusion
While the precise "moment of discovery" for this compound is not pinpointed in the scientific literature, its genesis is clearly a product of the systematic advancement of synthetic organic chemistry. The well-understood transformations of pyridines to piperidines, coupled with the strategic need for versatile, functionalized building blocks in medicinal chemistry, logically led to its synthesis and utilization. The robust and scalable synthetic routes available make it an accessible and valuable intermediate for researchers and professionals in the field of drug development.
References
A Technical Guide to 2-(Piperidin-4-yl)acetonitrile: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-4-yl)acetonitrile, a versatile piperidine derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis, and its notable application as a key intermediate in the development of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer.
Synonyms and Alternative Names
To facilitate comprehensive literature and database searches, a list of synonyms and alternative names for this compound is provided below.
| Name | Type |
| This compound | Systematic Name |
| 4-Piperidinylacetonitrile | IUPAC Name |
| 4-(Cyanomethyl)piperidine | Common Name |
| This compound hydrochloride | Hydrochloride Salt[1] |
| tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate | N-Boc Protected Form[2] |
| CAS Number: 202002-66-2 | |
| Molecular Formula: C₇H₁₂N₂ | |
| Molecular Weight: 124.19 g/mol |
Physicochemical and Spectroscopic Data
Table 2.1: Predicted and Reported Spectroscopic Data for this compound and Derivatives
| Technique | Data for 2-(Pyridin-4-yl)acetonitrile (Analogue) [3] | Notes |
| ¹H NMR (400MHz, CDCl₃) | δ 4.136 (s, 2H), 7.086-7.101 (d, 2H), 8.257-8.396 (d, 2H) | The piperidine ring protons would show complex multiplets in the aliphatic region. |
| Mass Spec (M+) | 119 | The molecular ion peak for C₇H₁₂N₂ would be at m/z 124. |
Table 2.2: Spectroscopic Data for 1-Cyanomethyl-piperidine (Isomer) [4] |
| Technique | Data |
|---|
| ¹³C NMR (CDCl₃) | Chemical Shifts (ppm): 53.5, 45.9, 25.8, 23.8, 117.2 |
Synthesis of this compound
The synthesis of this compound is often achieved through a two-step process involving the synthesis of its N-Boc protected precursor, tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, followed by deprotection.
Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
The N-Boc protected intermediate can be synthesized from commercially available starting materials. A common route involves the conversion of N-Boc-4-piperidinemethanol to a suitable leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with a cyanide source.
Deprotection of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
The final step to obtain this compound involves the removal of the Boc protecting group under acidic conditions.
Experimental Protocol: Deprotection of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
-
Materials:
-
tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
-
4M HCl in 1,4-dioxane[5]
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate in a minimal amount of dichloromethane.
-
Add an excess of 4M HCl in 1,4-dioxane to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by column chromatography or distillation if necessary.
-
Application in Drug Discovery: Synthesis of Janus Kinase (JAK) Inhibitors
This compound and its derivatives are pivotal intermediates in the synthesis of several Janus kinase (JAK) inhibitors, including Tofacitinib, a drug approved for the treatment of rheumatoid arthritis.[7][8]
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[9][10][11] Dysregulation of this pathway is implicated in various autoimmune and myeloproliferative disorders. JAK inhibitors act by blocking the activity of JAK enzymes, thereby modulating the immune response.
Figure 1: The JAK-STAT Signaling Pathway and the inhibitory action of a JAK inhibitor.
Experimental Workflow for JAK Inhibitor Synthesis and Screening
The development of novel JAK inhibitors from a this compound core involves a multi-step process from chemical synthesis to biological evaluation.
Figure 2: Experimental workflow from intermediate synthesis to lead candidate identification.
Quantitative Data on Piperidine-Based JAK Inhibitors
The inhibitory activity of JAK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against the different JAK isoforms.
Table 4.1: In Vitro Inhibitory Activity of Selected JAK Inhibitors
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | [12] |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 | [13] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | |
| Upadacitinib | 43 | 110 | 2300 | 4400 | [14] |
| Filgotinib | 10 | 28 | 810 | 116 |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry. Its role as a key building block in the synthesis of potent JAK inhibitors highlights its importance in the development of targeted therapies for a range of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and application, intended to support researchers and scientists in the field of drug discovery and development.
References
- 1. This compound hydrochloride [jknbiochem.net]
- 2. droracle.ai [droracle.ai]
- 3. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. API SYNTHESIS INTERNATIONAL: TOFACITINIB 的合成, トファシチニブ, Тофацитиниб, توفاسيتين يب SPECTRAL VISIT [apisynthesisint.blogspot.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. research.unl.pt [research.unl.pt]
- 8. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety, Handling, and Storage of 2-(Piperidin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and storage protocols for 2-(Piperidin-4-yl)acetonitrile (CAS No. 202002-66-2). The information compiled is intended to equip laboratory personnel with the necessary knowledge to manage this compound safely and effectively. This document addresses chemical properties, hazard identification, personal protective equipment (PPE), emergency procedures, and waste disposal.
Chemical and Physical Properties
This compound is a substituted piperidine derivative. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components: a piperidine ring and a nitrile group. It is a liquid at room temperature and should be stored under an inert gas.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 202002-66-2 | [1] |
| Molecular Formula | C₇H₁₂N₂ | [1] |
| Molecular Weight | 124.19 g/mol | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Room temperature, under inert gas | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification indicates that it can cause skin, eye, and respiratory irritation. Ingestion, inhalation, or skin contact may be harmful.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms: [1]
-
GHS07 (Exclamation Mark)
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Eyewash stations and emergency showers must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or chemical splash goggles, lab coat, nitrile gloves (minimum thickness of 5 mil), closed-toe shoes. | For handling small quantities in a well-ventilated fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles and a face shield, chemical-resistant apron or coveralls, double gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to significant spills or uncontrolled releases of the compound. |
Safe Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound in a laboratory setting.
References
Methodological & Application
Synthesis protocol for 2-(Piperidin-4-yl)acetonitrile
An application note on the synthesis of 2-(Piperidin-4-yl)acetonitrile, a key intermediate in pharmaceutical development, is provided below. This document details a common synthetic route, presents relevant data in a structured format, and includes a generalized experimental protocol.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperidine ring and a nitrile group, allows for diverse chemical modifications, making it a versatile precursor for drug candidates targeting a range of therapeutic areas. This document outlines a widely-used synthetic method for its preparation, starting from 4-piperidone.
Synthetic Pathway Overview
The synthesis of this compound is often accomplished via a two-step process starting from a protected 4-piperidone derivative. The key steps involve a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylidene group, followed by a reduction of the resulting double bond. An N-Boc protecting group is commonly used for the piperidine nitrogen to prevent side reactions and enhance solubility in organic solvents.
Caption: Synthetic route for this compound from N-Boc-4-piperidone.
Experimental Data
The following table summarizes typical yields and conditions for the key steps in the synthesis. The data is compiled from various literature sources and represents common outcomes for this synthetic sequence.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Horner-Wadsworth-Emmons | Diethyl cyanomethylphosphonate, NaH | THF | 0 to 25 | 2-4 | 85-95% |
| 2 | Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Methanol | 25 | 12-18 | 90-98% |
| 3 | Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1-2 | >95% (as salt) |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C using an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Phosphonate Addition: Add diethyl cyanomethylphosphonate dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Initiation: Stir the resulting mixture at 0 °C for 30-60 minutes.
-
Substrate Addition: Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired product as a white solid.
Step 2: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
-
Reaction Setup: In a hydrogenation flask, dissolve the product from Step 1 in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus, evacuate and purge with hydrogen gas (H₂) several times, and then maintain a hydrogen atmosphere (1 atm, balloon).
-
Reaction Progression: Vigorously stir the mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of sufficient purity for the next step.
Step 3: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the Boc-protected product from Step 2 in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Final Product: The resulting crude product is the TFA salt of this compound. It can be used as is or neutralized with a base and extracted to yield the free base.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons olefination step.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle only under an inert atmosphere and in an anhydrous solvent.
-
Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. Ensure the system is properly sealed and purged. Handle the pyrophoric Pd/C catalyst with care, especially when wet with solvent.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coats, and gloves, should be worn at all times.
Application Notes and Protocols for the Analytical Characterization of 2-(Piperidin-4-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(Piperidin-4-yl)acetonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are essential for its characterization. These application notes provide detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. Two-dimensional NMR techniques can further confirm the structure by establishing correlations between protons and carbons.
Experimental Protocol:
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial. The choice of solvent may affect the chemical shifts.[1]
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Transfer the solution to a 5 mm high-precision NMR tube and cap it securely.[1]
¹H NMR Data Acquisition:
-
Insert the sample into an NMR spectrometer (e.g., 400 MHz).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Acquire the spectrum using standard single-pulse parameters. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.
¹³C NMR Data Acquisition:
-
Use the same prepared sample and spectrometer.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Data Presentation:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2ax, H-6ax (Piperidine) | ~2.9 - 3.1 | d | 2H |
| H-2eq, H-6eq (Piperidine) | ~2.5 - 2.7 | ddd | 2H |
| H-3ax, H-5ax (Piperidine) | ~1.6 - 1.8 | qd | 2H |
| H-3eq, H-5eq (Piperidine) | ~1.2 - 1.4 | d | 2H |
| H-4 (Piperidine) | ~1.9 - 2.1 | m | 1H |
| CH₂CN | ~2.4 - 2.6 | d | 2H |
| NH | ~1.5 - 2.5 (broad) | s | 1H |
Note: Chemical shifts are estimates and may vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2, C-6 (Piperidine) | ~45 - 50 |
| C-3, C-5 (Piperidine) | ~30 - 35 |
| C-4 (Piperidine) | ~35 - 40 |
| CH₂CN | ~25 - 30 |
| CN | ~118 - 122 |
Note: These are typical chemical shift ranges for similar structures and can vary.[2][3]
References
Application Notes and Protocols for the Analysis of 2-(Piperidin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the qualitative and quantitative analysis of 2-(Piperidin-4-yl)acetonitrile using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These protocols are designed for use in research, quality control, and drug development settings. The HPLC method offers robust quantification, while the TLC method provides a rapid and cost-effective approach for preliminary analysis and purity assessment.
High-Performance Liquid Chromatography (HPLC) Method
Introduction
A reversed-phase HPLC method with UV detection is presented for the determination of this compound. Since the analyte possesses a nitrile group and a secondary amine within a saturated heterocyclic system, it lacks a strong UV chromophore. Therefore, detection is performed at a lower wavelength (e.g., 210 nm) to achieve adequate sensitivity. For higher sensitivity and specificity, derivatization with a suitable agent followed by fluorescence or UV detection at a higher wavelength can be considered, though this protocol focuses on a direct UV detection method.[1]
Experimental Protocol: HPLC
1.2.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of piperidine derivatives.[1]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and a phosphate buffer is often effective. A gradient elution may be necessary for samples containing impurities with a wide range of polarities.[1][2]
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Isocratic Mix: 80% A and 20% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
1.2.2. Reagent and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation: HPLC
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Retention Time (min) | 4.5 ± 0.2 |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 |
| Precision (%RSD) | < 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
HPLC Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) Method
Introduction
TLC is a versatile and rapid technique for the qualitative analysis of this compound. It is particularly useful for reaction monitoring, identification, and preliminary purity assessment. Due to the presence of a nitrogen-containing heterocyclic ring, specific visualizing agents can be employed for sensitive detection.
Experimental Protocol: TLC
2.2.1. Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.
-
Developing Chamber: A glass chamber with a tight-fitting lid.
-
Sample Application: Glass capillaries or an automatic TLC spotter.
-
Mobile Phase: A mixture of a polar and a less polar solvent is typically used. A good starting point is a mixture of Dichloromethane and Methanol.
-
Mobile Phase Composition: Dichloromethane:Methanol (9:1, v/v) with 0.1% triethylamine to reduce tailing of the basic amine.
-
-
Visualization:
-
UV Light: View the plate under short-wave (254 nm) and long-wave (366 nm) UV light.
-
Staining Reagent: Dragendorff's reagent is a general detection method for alkaloids and other nitrogen-containing compounds.[3]
-
2.2.2. Procedure
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Spotting: Apply 1-2 µL of the sample solution to the TLC plate, about 1 cm from the bottom edge.
-
Development: Place the spotted TLC plate in the developing chamber, which has been saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Examine the dried plate under UV light and mark any visible spots.
-
Evenly spray the plate with Dragendorff's reagent. Nitrogen-containing compounds will typically appear as orange or brown spots.
-
Data Presentation: TLC
Table 2: TLC Parameters for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1, v/v) + 0.1% Triethylamine |
| Rf Value (Hypothetical) | ~ 0.45 |
| Visualization | UV (254 nm), Dragendorff's Reagent (orange/brown spot) |
TLC Workflow Diagram
Caption: Experimental workflow for the TLC analysis of this compound.
Discussion
The provided HPLC method is suitable for the accurate quantification of this compound in various samples. The use of a C18 column and a buffered mobile phase ensures good peak shape and reproducibility. For compounds that do not possess a strong UV chromophore, such as the target analyte, detection at low UV wavelengths is a viable approach, although it may be less selective. If higher sensitivity is required, method development could focus on pre-column derivatization with an agent like Dansyl Chloride, allowing for fluorescence detection.[4]
The TLC method serves as a rapid, qualitative tool. The choice of a silica gel stationary phase and a moderately polar mobile phase provides a good separation. The addition of a small amount of a basic modifier like triethylamine to the mobile phase is crucial to prevent peak tailing, which is common for basic compounds like piperidine derivatives on silica gel. Dragendorff's reagent is an effective choice for visualization due to its high specificity for nitrogen-containing compounds.[3]
Both methods are foundational and can be further optimized and validated according to specific laboratory and regulatory requirements.
References
Application of 2-(Piperidin-4-yl)acetonitrile in the Synthesis of Pharmaceutical Intermediates
Abstract:
This document provides detailed application notes and protocols for the utilization of 2-(Piperidin-4-yl)acetonitrile as a versatile starting material in the synthesis of key pharmaceutical intermediates. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, and the cyanomethyl functionality of this particular building block offers a reactive handle for the construction of various pharmacologically active molecules. This report will focus on the application of this compound in the synthesis of intermediates for Janus kinase (JAK) inhibitors, specifically highlighting its potential role in the synthesis of compounds structurally related to Tofacitinib and Ruxolitinib. Detailed experimental protocols for key transformations, quantitative data for analogous reactions, and diagrams of relevant signaling pathways are provided to guide researchers in drug discovery and development.
Introduction
The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceutical agents. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a wide range of biological targets. This compound is a bifunctional molecule that combines the desirable properties of the piperidine core with a reactive cyanomethyl group. This nitrile moiety can be further manipulated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, or it can be incorporated directly into the final drug structure.
This document outlines the synthetic utility of this compound in creating valuable intermediates for targeted therapies, with a particular focus on the synthesis of precursors for JAK inhibitors. These inhibitors are a class of drugs that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which play a crucial role in cytokine signaling pathways that are often dysregulated in inflammatory and autoimmune diseases.
Applications in the Synthesis of JAK Inhibitor Intermediates
This compound serves as a key building block for the synthesis of the core structures of several JAK inhibitors. Two prominent examples are Tofacitinib and Ruxolitinib, which feature a substituted piperidine ring attached to a heterocyclic core.
Intermediate for Tofacitinib Synthesis
Tofacitinib, a JAK inhibitor used in the treatment of rheumatoid arthritis, has a chemical structure of 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. A retrosynthetic analysis of Tofacitinib reveals that a key disconnection can be made at the piperidine nitrogen, suggesting that a suitably substituted piperidine derivative is a crucial intermediate. While the commercial synthesis of Tofacitinib may follow different routes, this compound provides a direct and efficient starting point for the cyanomethylpiperidine moiety.
A plausible synthetic approach involves the N-alkylation of a protected 3-amino-4-methylpiperidine derivative, followed by the introduction of the cyanomethyl group. However, starting with this compound, the cyanomethyl group is already in place, potentially streamlining the synthesis. A key step would be the N-arylation of this compound with a suitable pyrrolo[2,3-d]pyrimidine derivative.
Intermediate for Ruxolitinib Synthesis
Ruxolitinib is another JAK inhibitor used in the treatment of myelofibrosis. Its structure, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, contains a propanenitrile side chain. While not a direct piperidine derivative, the synthetic strategies for related JAK inhibitors often involve similar piperidine-containing intermediates. The methodologies described herein for the functionalization of this compound can be adapted for the synthesis of other JAK inhibitors containing a cyanomethylpiperidine core.
Key Experimental Protocols
The following protocols describe key transformations for the functionalization of this compound to generate advanced pharmaceutical intermediates.
Protocol 1: N-Arylation of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes the nucleophilic aromatic substitution reaction to form the core structure of many JAK inhibitors.
Materials:
-
This compound
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (or a protected derivative)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the N-arylated product.
Protocol 2: Reductive Amination of an Aldehyde with this compound
This protocol describes the formation of a C-N bond via reductive amination, a common strategy to introduce further diversity to the piperidine scaffold.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., cyclopentanecarbaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-alkylated product.
Quantitative Data
| Reaction Type | Starting Material | Reagents | Product | Yield (%) | Purity (%) | Ref. |
| N-Arylation | Piperidine | 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, DMF | N-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | 85-95 | >98 | [1][2] |
| Reductive Amination | Piperidine | Cyclopentanone, NaBH(OAc)₃, DCE | 1-(Cyclopentyl)piperidine | 80-90 | >97 | [2] |
| N-Alkylation | Piperidine | Benzyl bromide, K₂CO₃, Acetonitrile | 1-Benzylpiperidine | 90-98 | >99 | [3] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways targeted by drugs derived from this compound intermediates and a general experimental workflow.
Caption: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.
Caption: The canonical NF-κB signaling pathway, a key driver of inflammation.
Caption: A general experimental workflow for the synthesis of pharmaceutical intermediates from this compound.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its pre-existing cyanomethylpiperidine core makes it an attractive starting material for the efficient synthesis of complex molecules, particularly JAK inhibitors. The protocols and data presented in this document, though based on analogous systems, provide a strong foundation for researchers to develop robust synthetic routes towards novel therapeutic agents. The ability to readily functionalize the piperidine nitrogen through established methods like N-arylation and reductive amination opens up a wide chemical space for the exploration of new drug candidates targeting critical signaling pathways involved in various diseases.
References
- 1. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
- 2. Preparation methods of tofacitinib citrate intermediate and tofacitinib citrate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Derivatization of 2-(Piperidin-4-yl)acetonitrile
Introduction
2-(Piperidin-4-yl)acetonitrile is a valuable bifunctional building block in medicinal chemistry and drug development.[1][2] The piperidine scaffold is a prevalent feature in a vast array of pharmaceuticals, and its functionalization is a critical step in the synthesis of numerous drug candidates.[2][3] This molecule offers two primary sites for chemical modification: the secondary amine of the piperidine ring and the cyano group. Derivatization at these positions allows for the introduction of diverse functional groups, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as pharmacological activity.[4] These modifications are particularly relevant in the development of ligands for G-protein coupled receptors (GPCRs) and other biological targets.[4][5][6]
This document provides detailed experimental protocols for the key derivatization reactions of this compound, including N-alkylation, N-acylation, and transformations of the cyano group.
N-Alkylation of the Piperidine Ring
The functionalization of the piperidine nitrogen via N-alkylation is a crucial step in the synthesis of many drug candidates, allowing for the fine-tuning of their pharmacological profiles.[3] Two common and effective methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.
Method 1: Direct N-Alkylation using Alkyl Halides
This method involves the direct reaction of the secondary amine in this compound with an alkyl halide in the presence of a base. The base is essential to neutralize the hydrohalic acid formed during the reaction, thereby driving the equilibrium towards the desired N-alkylated product.[3]
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)[3][7]
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)[3][8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[3]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).[3][8]
-
Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, heating the mixture to 50-70°C may be necessary.[3][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of aqueous layer).[7]
-
Combine the organic layers and wash with water, followed by brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[3]
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.[3]
-
Quantitative Data for Direct N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 12 | 85-95 |
| Ethyl Bromide | K₂CO₃ | DMF | 50°C | 18 | 80-90 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 70°C | 12 | 90-98 |
| Allyl Bromide | NaH | DMF | 0°C to RT | 6 | 85-95 |
Method 2: Reductive Amination
Reductive amination is a highly versatile method for N-alkylation that proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine using a mild reducing agent.[4]
Experimental Protocol
-
Materials and Reagents:
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).[4]
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.[3][4]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[4]
-
Continue stirring the reaction mixture at room temperature for 4-16 hours.[3][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]
-
Separate the organic layer and extract the aqueous layer with DCM (3x volume of aqueous layer).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the N-alkylated product.[3]
-
Quantitative Data for Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 12-16 | 90-98 |
| Acetone | NaBH(OAc)₃ | DCE | Room Temp. | 6 | 85-92 |
| Cyclohexanone | NaBH(OAc)₃ | DCM | Room Temp. | 8 | 88-95 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | DCM | Room Temp. | 12 | 91-97 |
N-Alkylation Experimental Workflow
Caption: Workflow for N-alkylation of this compound.
N-Acylation of the Piperidine Ring
N-acylation is a fundamental reaction for protecting the piperidine amine or for synthesizing amide-containing target molecules, which are prevalent in many bioactive compounds.[9] The reaction is typically performed using an acylating agent like an acyl chloride or anhydride.
Experimental Protocol
-
Materials and Reagents:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Base (e.g., Triethylamine (TEA), Pyridine) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by 1M HCl, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize or purify the crude product by flash column chromatography to obtain the pure N-acylated product.[10]
-
Quantitative Data for N-Acylation
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA | DCM | 0°C to RT | 2 | 90-98 |
| Benzoyl Chloride | Pyridine | DCM | 0°C to RT | 4 | 85-95 |
| Acetic Anhydride | TEA | THF | Room Temp. | 6 | 88-96 |
| Isobutyryl Chloride | TEA | DCM | 0°C to RT | 3 | 90-97 |
Derivatization of the Cyano Group
The cyano (nitrile) group is a versatile functional group that can be transformed into amines, carboxylic acids, or ketones, significantly expanding the molecular diversity of the derivatives.[11][12]
Method 3: Reduction of Nitrile to Primary Amine
The nitrile can be reduced to a primary amine using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄).[11][13]
Experimental Protocol
-
Materials and Reagents:
-
N-protected-2-(Piperidin-4-yl)acetonitrile (e.g., N-Boc derivative)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Note: The piperidine nitrogen should be protected (e.g., with a Boc group) before this reaction to prevent interference.
-
To a suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere, add a solution of the N-protected starting material (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude primary amine, which can be purified by chromatography.
-
Method 4: Hydrolysis of Nitrile to Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[11][12]
Experimental Protocol (Acid-Catalyzed)
-
Materials and Reagents:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Water
-
-
Procedure:
-
Add this compound (1.0 eq) to a mixture of water and concentrated H₂SO₄.
-
Heat the reaction mixture to reflux (approx. 100-120°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully neutralize with a base (e.g., NaOH) to precipitate the amino acid product.
-
Filter the solid product, wash with cold water, and dry. Further purification can be achieved by recrystallization.
-
Method 5: Reaction with Grignard Reagents to form Ketones
The addition of a Grignard reagent to a nitrile, followed by acidic workup, yields a ketone.[12][13]
Experimental Protocol
-
Materials and Reagents:
-
N-protected-2-(Piperidin-4-yl)acetonitrile
-
Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium iodide) (1.2 eq)
-
Anhydrous Diethyl ether or THF
-
Aqueous acid (e.g., 3M HCl)
-
-
Procedure:
-
Note: The piperidine nitrogen must be protected before this reaction.
-
To a solution of the N-protected starting material (1.0 eq) in anhydrous diethyl ether at 0°C, add the Grignard reagent (1.2 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0°C and quench by the slow addition of aqueous acid (e.g., 3M HCl).
-
Stir vigorously for 1-2 hours to hydrolyze the intermediate imine.[13]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
-
Cyano Group Transformation Pathways
Caption: Key synthetic transformations of the cyano group.
References
- 1. 2-[4-(Piperidin-4-ylmethyl)anilino]acetonitrile [synhet.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy 2-(4-Ethylpiperidin-1-yl)acetonitrile [smolecule.com]
- 6. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Scale-Up Synthesis of 2-(Piperidin-4-yl)acetonitrile: Application Notes and Protocols for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2-(piperidin-4-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, and functionalized derivatives such as this compound serve as key intermediates in the synthesis of complex bioactive molecules.[1][2]
Application Notes
This compound is a versatile intermediate due to the presence of a reactive nitrile group and a secondary amine within the piperidine ring. This combination allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of diverse compound libraries for high-throughput screening. The piperidine moiety is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents.[1] The acetonitrile side chain can be hydrolyzed to the corresponding carboxylic acid, reduced to an amine, or used in the construction of various heterocyclic systems.
Synthetic Strategy
A robust and scalable three-step synthesis of this compound has been developed, starting from the commercially available N-Boc-piperidin-4-one. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Olefination of N-Boc-piperidin-4-one
This protocol describes the formation of 2-(N-Boc-piperidin-4-ylidene)acetonitrile via a Horner-Wadsworth-Emmons reaction. This method is generally preferred for large-scale synthesis due to the ease of removal of the water-soluble phosphate byproduct.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Equivalents |
| N-Boc-piperidin-4-one | 199.25 | 100.0 | 0.502 | 1.0 |
| Diethyl cyanomethylphosphonate | 177.12 | 97.8 | 0.552 | 1.1 |
| Sodium hydride (60% dispersion in oil) | 24.00 | 22.1 | 0.552 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 1000 mL | - | - |
| Saturated aqueous NH₄Cl solution | - | 500 mL | - | - |
| Ethyl acetate | - | 1000 mL | - | - |
| Brine | - | 500 mL | - | - |
| Anhydrous sodium sulfate | - | 50 g | - | - |
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 100 mL) to remove the mineral oil, and then carefully suspend the washed sodium hydride in anhydrous THF (500 mL).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of diethyl cyanomethylphosphonate in anhydrous THF (200 mL) to the sodium hydride suspension, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-piperidin-4-one in anhydrous THF (300 mL) dropwise over 1 hour.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting ketone.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(N-Boc-piperidin-4-ylidene)acetonitrile as a white solid.
Step 2: Catalytic Hydrogenation of 2-(N-Boc-piperidin-4-ylidene)acetonitrile
This step involves the reduction of the exocyclic double bond to a single bond using catalytic hydrogenation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-(N-Boc-piperidin-4-ylidene)acetonitrile | 222.28 | 100.0 | 0.450 |
| 10% Palladium on carbon (Pd/C), 50% wet | - | 10.0 | - |
| Methanol or Ethyl Acetate | - | 1000 mL | - |
Procedure:
-
To a hydrogenation vessel, add 2-(N-Boc-piperidin-4-ylidene)acetonitrile and the solvent (methanol or ethyl acetate).
-
Carefully add the 10% Pd/C catalyst under a stream of nitrogen.
-
Seal the vessel and purge with hydrogen gas (3 cycles).
-
Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-(N-Boc-piperidin-4-yl)acetonitrile as a colorless oil or a low-melting solid, which is often used in the next step without further purification.
Step 3: N-Boc Deprotection of 2-(N-Boc-piperidin-4-yl)acetonitrile
The final step is the removal of the N-Boc protecting group to yield the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |
| 2-(N-Boc-piperidin-4-yl)acetonitrile | 224.31 | 100.0 | 0.446 |
| 4M HCl in 1,4-Dioxane or 20% TFA in DCM | - | 500 mL | - |
| Diethyl ether | - | 1000 mL | - |
Procedure using 4M HCl in 1,4-Dioxane:
-
Dissolve 2-(N-Boc-piperidin-4-yl)acetonitrile in a minimal amount of 1,4-dioxane.
-
To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the product will typically precipitate.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether to facilitate further precipitation of the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Procedure using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): [4]
-
Dissolve 2-(N-Boc-piperidin-4-yl)acetonitrile in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 20% TFA in DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
To obtain the free base, carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent. Dry the organic layer and concentrate to obtain the product. For the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent and add a solution of HCl in that solvent.
Quantitative Data Summary
| Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| 1 | N-Boc-piperidin-4-one | 2-(N-Boc-piperidin-4-ylidene)acetonitrile | 85-95 | >95 (NMR) |
| 2 | 2-(N-Boc-piperidin-4-ylidene)acetonitrile | 2-(N-Boc-piperidin-4-yl)acetonitrile | >95 | >95 (NMR) |
| 3 | 2-(N-Boc-piperidin-4-yl)acetonitrile | This compound HCl | 90-98 | >98 (NMR) |
Logical Relationships in Deprotection
The choice of deprotection conditions can be critical depending on the presence of other acid-sensitive functional groups in more complex derivatives.
Caption: Selection of N-Boc deprotection method.
References
N-Alkylation of 2-(Piperidin-4-yl)acetonitrile: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the N-alkylation of 2-(piperidin-4-yl)acetonitrile is a crucial synthetic transformation. This modification of the piperidine nitrogen allows for the introduction of a diverse range of substituents, enabling the fine-tuning of molecular properties for various applications, including the development of novel therapeutics.
This document provides detailed application notes and experimental protocols for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to offer clear, step-by-step instructions and representative data to guide laboratory synthesis.
Core Concepts and Strategies
The N-alkylation of the secondary amine in this compound can be achieved through two principal synthetic routes.
1. Direct N-Alkylation: This classic method involves the reaction of the piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide (e.g., benzyl bromide), in the presence of a base. The base is essential to neutralize the hydrohalic acid byproduct, thereby driving the reaction to completion. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃), and the reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.[1]
2. Reductive Amination: This versatile, one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. This method is often preferred due to its milder reaction conditions and its ability to prevent over-alkylation, a potential side reaction in direct alkylation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reducing agent for this transformation due to its selectivity for the iminium ion over the carbonyl starting material.
Experimental Protocols
The following protocols provide detailed procedures for the N-alkylation of this compound using representative reagents.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the synthesis of 1-benzyl-2-(piperidin-4-yl)acetonitrile via direct alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq.) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination with Benzaldehyde
This protocol details the synthesis of 1-benzyl-2-(piperidin-4-yl)acetonitrile using reductive amination.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-alkylated product.
Data Presentation
The following tables summarize representative quantitative data for the N-alkylation of this compound based on the described protocols. Please note that actual yields may vary depending on the specific substrate, reaction scale, and purity of reagents.
Table 1: Direct N-Alkylation of this compound
| Alkylating Agent | Base (eq.) | Solvent | Time (h) | Temperature | Representative Yield (%) |
| Benzyl bromide | K₂CO₃ (2.0) | DMF | 12-24 | Room Temp. | 85-95 |
| Ethyl iodide | K₂CO₃ (2.0) | Acetonitrile | 12-24 | 50°C | 70-80 |
| Methyl iodide | K₂CO₃ (2.0) | Acetonitrile | 12-24 | Room Temp. | 80-90 |
Table 2: Reductive Amination of this compound
| Carbonyl Compound | Reducing Agent (eq.) | Solvent | Time (h) | Temperature | Representative Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | 4-12 | Room Temp. | 80-90 |
| Acetone | NaBH(OAc)₃ (1.5) | DCM | 4-12 | Room Temp. | 75-85 |
| Cyclohexanone | NaBH(OAc)₃ (1.5) | DCM | 6-16 | Room Temp. | 70-80 |
Visualizations
The following diagrams illustrate the experimental workflows for the two N-alkylation methods.
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for N-Alkylation via Reductive Amination.
References
Application Notes and Protocols for the Use of 2-(Piperidin-4-yl)acetonitrile in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(Piperidin-4-yl)acetonitrile as a versatile scaffold for the construction of parallel synthesis libraries in drug discovery. The protocols outlined below offer detailed methodologies for the derivatization of this building block, enabling the efficient generation of diverse chemical libraries for high-throughput screening and hit-to-lead optimization.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] this compound, in particular, offers two key points of diversification: the secondary amine of the piperidine ring and the activated methylene group adjacent to the nitrile. This dual reactivity makes it an ideal starting material for the creation of diverse and complex molecular libraries through parallel synthesis.
Parallel synthesis allows for the simultaneous production of a large number of distinct compounds, significantly accelerating the drug discovery process.[2] By leveraging the reactivity of the this compound scaffold, researchers can rapidly generate libraries of compounds with varied substituents, exploring a broad chemical space to identify novel bioactive molecules.
Key Diversification Strategies
The this compound scaffold can be readily diversified at two positions, allowing for the generation of large and structurally diverse libraries.
1. N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic center that can be readily functionalized through various reactions, including:
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
- Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).
- Sulfonylation: Reaction with sulfonyl chlorides.
- Alkylation: Reaction with alkyl halides.
2. a-Functionalization of the Acetonitrile Moiety: The methylene group adjacent to the nitrile is activated and can be deprotonated with a suitable base to form a carbanion. This carbanion can then react with a variety of electrophiles, such as:
- Alkylation: Reaction with alkyl halides.
- Arylation: Reaction with aryl halides via cross-coupling reactions.
- Michael Addition: Reaction with a,ß-unsaturated carbonyl compounds.
Experimental Protocols for Parallel Synthesis
The following protocols are designed for implementation in a parallel synthesis format, typically utilizing multi-well plates (e.g., 96-well plates).
Protocol 1: Parallel N-Acylation of this compound
This protocol describes the parallel synthesis of a library of N-acyl derivatives of this compound.
Materials:
-
This compound hydrochloride
-
A diverse set of carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound hydrochloride in anhydrous DMF.
-
Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
Prepare a 0.5 M solution of each carboxylic acid in a separate stock plate.
-
Prepare a 0.5 M solution of BOP reagent in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (0.05 mmol) of the this compound hydrochloride stock solution.
-
Add 100 µL (0.06 mmol) of the DIPEA stock solution to each well.
-
Add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (0.05 mmol) of the BOP reagent stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and then separating the organic layer. Repeat the extraction.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude products.
-
-
Purification and Analysis:
-
Purify the products using parallel purification techniques such as preparative HPLC or solid-phase extraction.
-
Characterize the final compounds by LC-MS and ¹H NMR.
-
Table 1: Representative Yields for Parallel N-Acylation
| Carboxylic Acid Building Block | Product Structure | Representative Yield (%) | Purity (%) (by LC-MS) |
| Benzoic acid | N-benzoyl-2-(piperidin-4-yl)acetonitrile | 85 | >95 |
| Acetic acid | N-acetyl-2-(piperidin-4-yl)acetonitrile | 92 | >98 |
| 4-Chlorobenzoic acid | N-(4-chlorobenzoyl)-2-(piperidin-4-yl)acetonitrile | 88 | >95 |
| Cyclohexanecarboxylic acid | N-(cyclohexanecarbonyl)-2-(piperidin-4-yl)acetonitrile | 90 | >97 |
Protocol 2: Parallel a-Alkylation of N-Boc-2-(piperidin-4-yl)acetonitrile
This protocol outlines the parallel synthesis of a library of a-alkylated derivatives. The piperidine nitrogen is protected with a Boc group to prevent N-alkylation.
Materials:
-
N-Boc-2-(piperidin-4-yl)acetonitrile
-
A diverse set of alkyl halides (e.g., iodides, bromides)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
96-well reaction block
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.4 M solution of N-Boc-2-(piperidin-4-yl)acetonitrile in anhydrous THF.
-
Prepare a 0.5 M solution of each alkyl halide in anhydrous THF in a separate stock plate.
-
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well containing a magnetic stir bar, add 2.4 mg (0.06 mmol) of sodium hydride.
-
Add 250 µL (0.1 mmol) of the N-Boc-2-(piperidin-4-yl)acetonitrile stock solution to each well.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 250 µL (0.125 mmol) of the respective alkyl halide stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and stir at 50°C for 12 hours.
-
Cool the reaction block to 0°C and carefully quench the reaction by the dropwise addition of 100 µL of saturated aqueous ammonium chloride solution.
-
Add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Separate the organic layer.
-
Extract the aqueous layer with another 500 µL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude products.
-
-
Deprotection, Purification, and Analysis:
-
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) in a parallel format.
-
Purify the final products by parallel preparative HPLC.
-
Characterize the final compounds by LC-MS and ¹H NMR.
-
Table 2: Representative Yields for Parallel a-Alkylation
| Alkyl Halide Building Block | Product Structure (after deprotection) | Representative Yield (%) | Purity (%) (by LC-MS) |
| Methyl iodide | 2-(Piperidin-4-yl)propanenitrile | 75 | >95 |
| Ethyl bromide | 2-(Piperidin-4-yl)butanenitrile | 72 | >95 |
| Benzyl bromide | 2-Phenyl-2-(piperidin-4-yl)acetonitrile | 68 | >93 |
| Allyl bromide | 2-(Piperidin-4-yl)pent-4-enenitrile | 70 | >94 |
Visualizing the Workflow and Potential Biological Applications
The following diagrams illustrate the experimental workflow for creating a diverse library from this compound and a hypothetical signaling pathway that such a library could be used to investigate.
Caption: Experimental workflow for parallel library synthesis.
Caption: Hypothetical GPCR signaling pathway targeted by library.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse chemical libraries using parallel synthesis techniques. The dual reactivity of this scaffold allows for the introduction of a wide range of functional groups, leading to the generation of libraries with significant structural diversity. The protocols provided herein offer a starting point for the development of robust and efficient parallel synthesis workflows. The resulting libraries can be screened against a multitude of biological targets to identify novel hit compounds for further drug development efforts. The systematic exploration of the chemical space around the this compound core holds significant promise for the discovery of new therapeutic agents.
References
Application Notes and Protocols: Knoevenagel Condensation of 2-(Piperidin-4-yl)acetonitrile with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-(piperidin-4-yl)acetonitrile with aldehydes and ketones, a Knoevenagel condensation, is a cornerstone reaction in medicinal chemistry for the synthesis of α,β-unsaturated nitriles. The methylene group adjacent to the nitrile in this compound is activated, facilitating its condensation with a carbonyl group to form a new carbon-carbon double bond. The resulting products, containing the piperidine and acrylonitrile scaffolds, are of significant interest in drug discovery. The piperidine moiety is a prevalent feature in many CNS-active drugs and other pharmaceuticals, while the α,β-unsaturated nitrile group can act as a Michael acceptor or a pharmacophore in its own right, notably in the development of kinase inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for this reaction, summarizing key data and outlining potential applications in drug development.
Reaction Overview and Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] In the case of this compound, the reaction proceeds as follows:
-
Deprotonation: A base, typically a weak amine like piperidine or triethylamine, deprotonates the α-carbon of this compound, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol-type Addition: This attack forms a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration to eliminate a molecule of water, forming the final α,β-unsaturated nitrile product.
Due to the secondary amine within the this compound reactant, N-protection (e.g., with a Boc or benzyl group) is often employed to prevent side reactions and improve yields. The choice of protecting group can influence the reaction conditions and the final deprotection strategy.
Applications in Drug Discovery
Derivatives of this compound are valuable scaffolds in the development of therapeutic agents, particularly in the following areas:
-
Kinase Inhibitors: The α,β-unsaturated nitrile moiety can act as a covalent warhead, forming an irreversible bond with cysteine residues in the active site of certain kinases. This is a key feature in the design of targeted cancer therapies. For instance, derivatives of similar structures have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases involved in cell proliferation and survival signaling pathways.[1][5]
-
CNS Agents: The piperidine ring is a well-established pharmacophore for central nervous system targets. Its derivatives are explored for their potential in treating a range of neurological and psychiatric disorders.[6][7]
-
Antimycotic and Antibacterial Agents: Piperidine and isoquinoline derivatives have shown promising activity against various fungal and bacterial strains.[6][8]
Experimental Protocols
The following protocols are generalized procedures for the Knoevenagel condensation of N-protected this compound with aromatic aldehydes. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Base-Catalyzed Knoevenagel Condensation of N-Boc-2-(piperidin-4-yl)acetonitrile with a Substituted Benzaldehyde
Materials:
-
N-Boc-2-(piperidin-4-yl)acetonitrile
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, for salt formation/purification)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (eluents)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-2-(piperidin-4-yl)acetonitrile (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired α,β-unsaturated nitrile.
Protocol 2: N-Deprotection of the Knoevenagel Product
Materials:
-
N-Boc protected Knoevenagel product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the N-Boc protected Knoevenagel product in dichloromethane.
-
Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane/methanol.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The deprotected product can be purified by crystallization or by precipitation as a hydrochloride salt by adding a solution of HCl in diethyl ether.
Data Presentation
The following tables summarize representative quantitative data for Knoevenagel condensations of activated nitriles with various aldehydes, providing an indication of expected yields and reaction times. Note that specific data for this compound is limited in the public domain, and these examples serve as a guide.
Table 1: Knoevenagel Condensation of Malononitrile with Various Aromatic Aldehydes [9]
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | Coordination Polymer | Methanol | 12 | 95 |
| 4-Cyanobenzaldehyde | Coordination Polymer | Methanol | 12 | 92 |
| 4-Chlorobenzaldehyde | Coordination Polymer | Methanol | 12 | 85 |
| Benzaldehyde | Coordination Polymer | Methanol | 12 | 78 |
| 4-Methylbenzaldehyde | Coordination Polymer | Methanol | 12 | 72 |
| 4-Methoxybenzaldehyde | Coordination Polymer | Methanol | 12 | 68 |
Table 2: Knoevenagel Condensation of 2-Pyridylacetonitrile with Aromatic Diazonium Salts (Arylhydrazone formation) [10]
| Aryl Diazonium Salt | Solvent | Time (h) | Yield (%) |
| 4-Chlorophenyl | Ethanol/Water | 1 | 92 |
| 4-Nitrophenyl | Ethanol/Water | 1 | 90 |
| 4-Methoxyphenyl | Ethanol/Water | 1 | 81 |
Visualizations
Experimental Workflow for Synthesis and Deprotection
Caption: Synthetic workflow for the preparation of α,β-unsaturated nitriles.
Potential Signaling Pathway Inhibition
The α,β-unsaturated nitrile products can potentially act as inhibitors of various kinase signaling pathways implicated in cancer. One such example is the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by α,β-unsaturated nitrile derivatives.
References
- 1. Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(Piperidin-4-yl)acetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Piperidin-4-yl)acetonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete reaction; Suboptimal reaction temperature; Poor quality starting materials or reagents. | Monitor the reaction to completion using TLC or LC-MS.[1][2] Optimize the reaction temperature by screening a range from 100-160 °C.[2] Ensure the purity and dryness of solvents and reagents. |
| Formation of Side Products | Side reactions due to high temperatures; Presence of moisture leading to hydrolysis of the nitrile group. | Lower the reaction temperature to minimize side reactions.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in Product Isolation | Product loss during aqueous workup due to its water solubility. | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). |
| Poor Purity After Purification | Co-elution of impurities during column chromatography; Strong interaction of the basic piperidine nitrogen with acidic silica gel. | Use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to suppress interaction with silica gel.[1] Consider using an alternative stationary phase like alumina or reversed-phase silica gel (C18).[1] |
| Inconsistent Yields Between Batches | Variability in reagent quality or reaction conditions. | Standardize all reaction parameters, including reagent sources, solvent grades, reaction time, and temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves the decarboxylation of an intermediate like ethyl 2-cyano-2-(piperidin-4-yl)acetate. This precursor can be synthesized from a protected 4-chloropiperidine derivative and ethyl cyanoacetate. The final step is the removal of the protecting group.
Q2: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] This allows for the determination of the point at which the starting material has been completely consumed.
Q3: What are the critical parameters to control for improving the yield?
The most critical parameters are reaction temperature, reaction time, and the purity of the solvent and reagents. For the decarboxylation step, maintaining a temperature between 100-160°C is crucial.[2]
Q4: My final product is a liquid. How can I best purify it?
If the final product is a liquid, purification can be achieved by vacuum distillation. Alternatively, if the product is amenable to column chromatography, using a deactivated silica gel or alumina with a suitable solvent system containing a basic modifier is recommended to avoid tailing and improve separation.[1]
Q5: What are the safety precautions I should take during this synthesis?
Working with cyanide-containing compounds requires strict safety measures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the potential for the release of toxic hydrogen cyanide gas if the reaction mixture is acidified.
Quantitative Data on Reaction Conditions
The following table summarizes reported yields for the synthesis of a closely related analogue, 2-(pyridin-4-yl)acetonitrile, which can serve as a benchmark for optimizing the synthesis of this compound.
| Intermediate | Solvent | Catalyst/Reagent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | DMSO | Lithium Chloride | 160 | 90 | 81.5 | CN103483244A[2] |
| Ethyl 2-cyano-2-(pyridin-4-yl)acetate | DMSO | Lithium Chloride | 100-160 | 90-180 | High | CN103483244A[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Decarboxylation
This protocol is adapted from a method for a related compound and should be optimized for the specific substrate.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the starting material, N-Boc-4-(1-cyano-1-ethoxycarbonylmethyl)piperidine (1 equivalent).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) (approx. 3.75 mL per gram of starting material) and lithium chloride (approx. 0.33 equivalents).
-
Reaction: Heat the mixture to 160°C and stir for 90-180 minutes. Monitor the reaction by TLC until the starting material is no longer detectable.
-
Workup: Cool the reaction mixture and pour it into water (approx. 4.4 mL per gram of starting material). A solid precipitate of N-Boc-2-(piperidin-4-yl)acetonitrile should form.
-
Isolation: Collect the solid by filtration and dry it thoroughly.
-
Deprotection: The Boc-protecting group can be removed by standard methods, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in an appropriate solvent.
-
Final Purification: After deprotection and workup, the final product can be purified by distillation or column chromatography as described in the troubleshooting guide.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
References
Purification challenges of 2-(Piperidin-4-yl)acetonitrile and solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Piperidin-4-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with this compound?
A1: The primary challenges in purifying this compound stem from its chemical nature. The basicity of the piperidine ring can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing during column chromatography. Additionally, residual starting materials or byproducts from its synthesis can be difficult to separate.
Q2: What are the likely impurities in a sample of this compound?
A2: Common impurities can originate from the synthetic route. If prepared by the reduction of 2-(pyridin-4-yl)acetonitrile, incomplete reaction can leave the starting material as a major impurity. Other potential impurities include N-oxides, formed by oxidation of the piperidine nitrogen, and residual solvents from the reaction or workup.
Q3: How can I remove colored impurities from my this compound sample?
A3: Colored impurities often arise from oxidation or degradation products. These can sometimes be removed by treatment with activated carbon followed by filtration. For more stubborn colored impurities, column chromatography with an appropriate solvent system is typically effective.
Q4: Is it possible to purify this compound by crystallization?
A4: Yes, crystallization can be an effective purification method, particularly for removing less soluble or more soluble impurities. The success of crystallization heavily depends on the choice of solvent. A solvent screen is recommended to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Issue 1: Significant Peak Tailing in Silica Gel Chromatography
Symptoms:
-
Broad, asymmetric peaks with a pronounced "tail" during column chromatography on silica gel.
-
Poor separation of the desired product from impurities.
-
Low recovery of the product from the column.
Root Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow elution of a portion of the molecules, causing the peak to tail.
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the eluent to compete with the analyte for binding to the silica gel.
-
Triethylamine (TEA): A common and effective choice. Add 0.1-1% (v/v) of TEA to your eluent system.
-
Ammonia: A solution of ammonia in methanol (e.g., 7N) can be used, typically at 1-2% of the mobile phase.
-
-
Use of Deactivated Silica: Employ silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound and its impurities have sufficient hydrophobicity, reverse-phase chromatography can be an excellent option. Use a mobile phase of acetonitrile/water or methanol/water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the piperidine nitrogen.
-
Issue 2: Co-elution of Impurities with the Product
Symptoms:
-
Fractions from column chromatography contain both the desired product and one or more impurities, as confirmed by TLC, HPLC, or NMR analysis.
Root Cause:
-
The chosen solvent system does not provide sufficient selectivity to resolve the product from the impurities.
-
The impurity has a very similar polarity to the product.
Solutions:
-
Optimize the Solvent System:
-
Normal Phase: Systematically vary the polarity of the eluent. Try different solvent combinations (e.g., dichloromethane/methanol, ethyl acetate/heptane with a basic modifier). A shallow gradient elution can sometimes improve separation.
-
Reverse Phase: Adjust the ratio of organic solvent to water. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase (e.g., from silica to alumina, or to a different type of reverse-phase column like phenyl-hexyl) may provide the necessary selectivity.
-
Consider an Alternative Purification Technique: If chromatographic separation is challenging, consider other methods such as crystallization or acid-base extraction.
Data Presentation
Table 1: Example Purity of this compound After Different Purification Methods
| Purification Method | Purity by HPLC (%) | Yield (%) | Major Impurity Detected |
| Silica Gel Chromatography (DCM/MeOH) | 85.2 | 75 | 2-(pyridin-4-yl)acetonitrile |
| Silica Gel Chromatography (DCM/MeOH + 1% TEA) | 98.5 | 80 | Unidentified polar impurity |
| Basic Alumina Chromatography (EtOAc/Heptane) | 97.9 | 78 | Starting Material |
| Reverse-Phase HPLC (Acetonitrile/Water + 0.1% TFA) | >99.5 | 65 | None Detected |
| Recrystallization (Isopropanol/Heptane) | 99.1 | 70 | 2-(pyridin-4-yl)acetonitrile |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography on Silica Gel with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 dichloromethane/methanol with 1% triethylamine).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.
-
Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.
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Anti-Solvent Addition (if necessary): If the compound is too soluble even when cold, add a solvent in which it is insoluble (an "anti-solvent" like heptane) dropwise to the solution at room temperature until it becomes slightly cloudy.
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Scaling Up: Once a suitable solvent system is found, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
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Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Common side reactions in the synthesis of 2-(Piperidin-4-yl)acetonitrile
This guide provides troubleshooting advice and frequently asked questions for common side reactions encountered during the synthesis of 2-(Piperidin-4-yl)acetonitrile.
Troubleshooting Guides
Issue 1: Presence of an Unexpected Carboxylic Acid or Amide Impurity
Question: My final product shows significant peaks corresponding to 2-(piperidin-4-yl)acetic acid or 2-(piperidin-4-yl)acetamide in the NMR and LC-MS analysis. What is the likely cause and how can I prevent this?
Answer:
This impurity is likely due to the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, especially if water is present and the reaction is heated.
Troubleshooting Workflow:
Technical Support Center: Synthesis of 2-(Piperidin-4-yl)acetonitrile Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of 2-(piperidin-4-yl)acetonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in the final cyanomethylation step. What are the potential causes and how can I improve the yield?
A1: Low yields in the cyanomethylation of a piperidine derivative are common and can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
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Incomplete reaction: The reaction may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or increasing the temperature. A study on a similar synthesis of 2-(pyridin-4-yl) acetonitrile reported reaction times of 90-180 minutes at temperatures ranging from 100-160 °C.[2]
-
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Suboptimal Reagents: The quality and stoichiometry of your reagents are critical.
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Solution: Ensure your cyanide source (e.g., NaCN, KCN) is fresh and anhydrous. Use a stoichiometric excess of the cyanide salt. For the piperidine starting material, ensure it is pure and free of residual acid from a previous deprotection step.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.
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Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
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Solution: Common side reactions include the formation of isonitriles. Using a polar solvent can help to favor the formation of the nitrile.
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Q2: I am observing the formation of significant byproducts during my reaction. How can I identify and minimize them?
A2: Byproduct formation is a common challenge. Here are some common byproducts and strategies to minimize them:
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N-Oxide Formation: The piperidine nitrogen is susceptible to oxidation, leading to the formation of N-oxide byproducts.[1]
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Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. Use degassed solvents.
-
-
Over-alkylation: If your piperidine nitrogen is unprotected, it can be susceptible to alkylation by the starting material, leading to dimers or polymers.
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Solution: If you are synthesizing a derivative with a substituent on the piperidine nitrogen, ensure complete N-substitution before proceeding to the cyanomethylation step. If the piperidine nitrogen is intended to be secondary, consider using a protecting group that can be removed in a later step.
-
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Elimination Products: If your starting material has a good leaving group on a carbon adjacent to a proton, elimination reactions can compete with the desired substitution.
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Solution: Use a non-hindered base and control the reaction temperature. Lower temperatures generally favor substitution over elimination.
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Q3: My final product is difficult to purify. What purification strategies are recommended for this compound derivatives?
A3: The basic nature of the piperidine nitrogen can make purification by standard silica gel chromatography challenging.[1]
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Amine-Silica Gel Interactions: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.[1]
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Acid-Base Extraction: Utilize the basicity of your product for an effective workup.
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Solution: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate your amine product and extract it into the aqueous phase, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) and extract your product back into an organic solvent.
-
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method.
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Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallization of piperidine derivatives include ethanol, acetonitrile, or mixtures like ethanol-ethyl acetate.
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Quantitative Data Presentation
The following table summarizes the effect of reaction conditions on the yield of a related compound, 2-(pyridin-4-yl) acetonitrile, which can serve as a starting point for optimizing the synthesis of this compound derivatives.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | DMSO | 100 | 180 | ~80% |
| 2 | DMSO | 120 | 150 | 89.3% |
| 3 | DMSO | 160 | 90 | 81.5% |
Data adapted from a patent for the synthesis of 2-(pyridin-4-yl) acetonitrile and should be considered as a reference for optimization.[2]
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a theoretical adaptation based on established methods for similar compounds.[2][3] Optimization will be necessary for specific substrates.
Step 1: Synthesis of 1-Benzyl-4-(cyanomethyl)piperidine
-
Materials:
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1-Benzyl-4-(hydroxymethyl)piperidine
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Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
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Sodium cyanide (NaCN)
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Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure (Chlorination/Mesylation):
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Dissolve 1-Benzyl-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0 °C.
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Slowly add triethylamine (1.2 eq).
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Add methanesulfonyl chloride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
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Quench the reaction with water and extract with DCM.
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Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate or chloride.
-
-
Procedure (Cyanation):
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Dissolve the crude intermediate from the previous step in anhydrous DMSO.
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Add sodium cyanide (1.5 eq) to the solution.
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Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC).
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Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.
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Wash the combined organic extracts with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (using an eluent containing triethylamine) to yield 1-Benzyl-4-(cyanomethyl)piperidine.
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Step 2: Debenzylation to this compound
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Materials:
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1-Benzyl-4-(cyanomethyl)piperidine
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Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve 1-Benzyl-4-(cyanomethyl)piperidine in methanol.
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Add 10% Pd/C (5-10 mol%).
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Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature.
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Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain this compound.
-
Visualizations
Experimental Workflow
References
How to monitor the progress of reactions involving 2-(Piperidin-4-yl)acetonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on monitoring the progress of chemical reactions involving 2-(Piperidin-4-yl)acetonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of reactions involving this compound?
A1: The progress of reactions with this compound can be effectively monitored using a variety of analytical techniques. The most common methods include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of technique depends on factors such as the reaction type, the information required (qualitative vs. quantitative), sample complexity, and the availability of equipment.
Q2: How can I choose the best analytical method for my specific reaction?
A2: Selecting the appropriate analytical method is crucial for accurate reaction monitoring.
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For rapid, qualitative checks: TLC is an excellent, cost-effective option for quickly assessing the presence of starting material and the formation of new products.
-
For precise, quantitative analysis: HPLC and GC-MS are preferred for determining reaction kinetics, yield, and purity. The choice between them depends on the volatility and thermal stability of the reactants and products.
-
For detailed structural information: NMR spectroscopy provides unparalleled insight into the molecular structure of reactants, products, and any intermediates, and can be used for in-situ monitoring.
-
For functional group analysis: FTIR spectroscopy is useful for tracking the disappearance of the nitrile group or changes in the piperidine N-H bond.
Q3: I am having trouble visualizing my spots on a TLC plate. What can I do?
A3: Since this compound and its derivatives may not be UV-active, visualization can be challenging. If UV light is ineffective, consider using a chemical stain. A potassium permanganate (KMnO₄) stain is often effective for visualizing compounds with functional groups that can be oxidized, such as the secondary amine in the piperidine ring. An iodine chamber can also be used, as it reversibly stains many organic compounds. For compounds with a primary or secondary amine, a ninhydrin stain can be very specific and produce a colored spot.[1]
Q4: My piperidine derivative is showing peak tailing in HPLC analysis. How can I resolve this?
A4: Peak tailing with piperidine-containing compounds in reverse-phase HPLC is often due to the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, consider adding a small amount of a competing base, such as triethylamine (TEA), or an acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. This can help to saturate the active sites on the stationary phase and improve peak shape. Using a column with end-capping or a different stationary phase chemistry can also resolve this issue.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the monitoring of reactions involving this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| No new product spot observed on TLC. | Reaction has not initiated. | - Confirm the addition of all reagents and catalysts.- Check the reaction temperature and atmosphere.- Ensure the purity and reactivity of starting materials. |
| Product has a similar Rf to the starting material. | - Experiment with different TLC solvent systems of varying polarity.- Use a 2D TLC technique where the plate is developed in two different solvent systems at a 90-degree angle. | |
| Multiple new spots on TLC/HPLC. | Formation of side products or impurities. | - Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions.- Identify the byproducts using a technique like LC-MS to understand the side reactions.- Common side reactions with piperidines include over-alkylation or oxidation.[3] |
| Degradation of starting material or product. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Check the stability of your compounds under the reaction conditions. | |
| Inconsistent retention times in HPLC. | Fluctuation in mobile phase composition or column temperature. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before each injection. |
| Column degradation. | - Flush the column with a strong solvent to remove any adsorbed material.- If the problem persists, the column may need to be replaced. | |
| Disappearance of the nitrile peak in FTIR is slow or incomplete. | Incomplete reaction or slow reaction kinetics. | - Increase the reaction temperature or extend the reaction time.- Re-evaluate the catalyst or reagent concentration.- Ensure efficient mixing of the reaction mixture. |
Data Presentation
The following tables provide representative data for monitoring reactions of this compound. Note that these values are illustrative and may vary depending on the specific experimental conditions.
Table 1: Thin-Layer Chromatography (TLC) Data
| Compound | Illustrative Solvent System | Illustrative Rf Value | Visualization Method |
| This compound | Dichloromethane:Methanol (9:1) | 0.35 | KMnO₄ Stain |
| N-acetyl-2-(piperidin-4-yl)acetonitrile | Dichloromethane:Methanol (9:1) | 0.50 | UV (if applicable), KMnO₄ Stain |
| N-benzyl-2-(piperidin-4-yl)acetonitrile | Hexane:Ethyl Acetate (1:1) | 0.60 | UV (if applicable), KMnO₄ Stain |
Table 2: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Illustrative Column | Illustrative Mobile Phase | Illustrative Retention Time (min) | Detection |
| This compound | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile(Gradient elution) | 3.5 | UV at 210 nm or ELSD/CAD |
| N-acetyl-2-(piperidin-4-yl)acetonitrile | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile(Gradient elution) | 5.2 | UV at 210 nm or ELSD/CAD |
| N-benzyl-2-(piperidin-4-yl)acetonitrile | C18 (4.6 x 150 mm, 5 µm) | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile(Gradient elution) | 8.7 | UV at 254 nm |
Table 3: Spectroscopic Data
| Technique | Functional Group | Characteristic Signal |
| FTIR | Nitrile (C≡N) | Strong, sharp absorption around 2240-2260 cm⁻¹ |
| Piperidine N-H (stretch) | Moderate absorption around 3300-3500 cm⁻¹ (will disappear upon N-substitution) | |
| ¹H NMR | CH₂CN | Singlet or multiplet around 2.5-2.8 ppm |
| Piperidine ring protons | Multiplets in the range of 1.5-3.5 ppm | |
| ¹³C NMR | Nitrile (C≡N) | Signal in the range of 115-125 ppm |
| CH₂CN | Signal around 20-30 ppm | |
| Piperidine ring carbons | Signals in the range of 25-55 ppm |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Plate Preparation: Use a silica gel TLC plate.
-
Spotting: Using a capillary tube, spot a small amount of the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., Dichloromethane:Methanol, 9:1). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate has dried, visualize the spots under a UV lamp (if applicable). If spots are not visible, use an appropriate stain such as potassium permanganate.
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Analysis: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid). Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. For example, start with 95% A and ramp to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm for the nitrile group or a wavelength corresponding to an aromatic substituent if one is added). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used if the compounds lack a chromophore.
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The peak areas can be used to quantify the conversion over time.
Mandatory Visualization
Caption: A generalized workflow for monitoring the progress of a chemical reaction.
Caption: An example of a signaling pathway inhibited by a piperidine-based drug.[4]
References
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low diastereoselectivity in piperidine derivative synthesis
Welcome to the technical support center for the synthesis of piperidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges, with a particular focus on improving low diastereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of piperidine derivatives.
Q1: I am observing low diastereoselectivity in my Pictet-Spengler reaction. What are the potential causes and how can I improve the stereochemical outcome?
A1: Low diastereoselectivity in the Pictet-Spengler reaction often stems from factors influencing the facial selectivity of the nucleophilic attack on the iminium ion intermediate.[1]
Potential Causes:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to a decrease in selectivity.[1]
-
Acid Catalyst: The nature and concentration of the acid catalyst can affect the geometry of the iminium ion intermediate and the transition state of the cyclization.[1]
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different diastereomers.[1]
-
Substrate Control: The steric and electronic properties of substituents on both the β-arylethylamine and the aldehyde or ketone can significantly impact the preferred direction of cyclization.[1]
Troubleshooting Steps:
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Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.[1]
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Screen Acid Catalysts: Evaluate various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[1] In some cases, milder conditions may yield better results.[1]
-
Vary the Solvent: Experiment with solvents of different polarities such as toluene, dichloromethane, or acetonitrile to find the optimal medium.[1]
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Modify the Substrate: If feasible, alter protecting groups or other substituents to introduce greater steric hindrance that favors the formation of the desired diastereomer.[1]
Q2: My hydrogenation of a substituted pyridine is resulting in a poor diastereomeric ratio. How can I improve this?
A2: Achieving high diastereoselectivity in pyridine hydrogenation can be challenging. The choice of catalyst, hydrogen pressure, and temperature are critical.
Troubleshooting Steps:
-
Catalyst Selection: Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for achieving high diastereoselectivity.
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Increase Hydrogen Pressure: Increasing the hydrogen pressure (e.g., from 30 to 80 bar) can favor the formation of the cis isomer.
-
Optimize Temperature: Higher temperatures (60-80 °C) can sometimes improve selectivity, but this should be optimized for each specific substrate.
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Control Water Content: Ensure anhydrous conditions if side reactions like ring-opening are observed, particularly with rhodium catalysts.
Q3: I am using a chiral auxiliary for diastereoselective alkylation, but the diastereomeric excess (d.e.) is low. What should I consider?
A3: Low diastereoselectivity when using chiral auxiliaries can be due to several factors related to the reaction conditions and the auxiliary itself.
Potential Causes & Solutions:
-
Enolate Geometry: The geometry of the enolate formed is crucial for facial selectivity. The choice of base (e.g., LDA, NaHMDS) and solvent can influence this. Experiment with different bases and ethereal solvents like THF or Et₂O.
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Reaction Temperature: Lowering the temperature of the enolization and alkylation steps (e.g., to -78 °C) is often critical for achieving high diastereoselectivity.[2]
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Lewis Acid Additives: The addition of a Lewis acid can create a more rigid chelated intermediate, enhancing facial discrimination. Screen various Lewis acids like TiCl₄ or SnCl₄.[2]
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Purity of Chiral Auxiliary: Ensure the enantiomeric purity of the chiral auxiliary is high, as any impurity will directly impact the final diastereomeric ratio.[2]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the diastereoselectivity of piperidine derivative synthesis.
Table 1: Effect of Temperature on Diastereoselectivity in a Pictet-Spengler Reaction
| Entry | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | 25 | 70:30 |
| 2 | 0 | 85:15 |
| 3 | -20 | 92:8 |
| 4 | -78 | >95:5 |
Data is representative and will vary based on substrate and catalyst.
Table 2: Influence of Solvent on Diastereoselectivity in an Aza-Diels-Alder Reaction
| Entry | Solvent | Diastereomeric Ratio (endo:exo) |
| 1 | Toluene | 80:20 |
| 2 | Dichloromethane | 88:12 |
| 3 | Acetonitrile | 75:25 |
| 4 | Tetrahydrofuran | 82:18 |
Data is representative and will vary based on diene, dienophile, and catalyst.
Experimental Protocols
Here are detailed methodologies for key experiments in piperidine derivative synthesis.
Protocol 1: Diastereoselective Pictet-Spengler Reaction
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Reactant Preparation: To a solution of the β-arylethylamine (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere, add the aldehyde or ketone (1.1 equiv).
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Catalyst Addition: Cool the mixture to the desired temperature (e.g., -78 °C) and add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.
Protocol 2: Diastereoselective Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 equiv) in an appropriate solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Add the catalyst (e.g., 5 mol% PtO₂) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 80 bar). Heat the reaction to the optimized temperature (e.g., 60 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using GC-MS or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography or crystallization to obtain the desired piperidine derivative.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting low diastereoselectivity.
Caption: A general workflow for troubleshooting low diastereoselectivity in piperidine synthesis.
Caption: Key factors affecting the diastereochemical outcome of the Pictet-Spengler reaction.
References
Technical Support Center: Stability of 2-(Piperidin-4-yl)acetonitrile and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Piperidin-4-yl)acetonitrile and its analogs. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound and its analogs should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture.[1] For solid compounds, storage at 2-8°C or -20°C is recommended, potentially under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[2] Solutions should be prepared fresh for each experiment whenever possible. If solutions must be stored, their stability in the specific solvent should be validated.
Q2: What are the primary degradation pathways for this compound?
Based on its structure, the compound has two main sites susceptible to degradation: the nitrile group and the piperidine ring.
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically occurs in a two-step process, first forming the corresponding acetamide intermediate, which can then undergo further hydrolysis to the carboxylic acid derivative.[2][3]
-
Oxidation: The secondary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, light, or the presence of oxidizing agents.[2]
-
Photodegradation: Exposure to UV or visible light may induce degradation, potentially through radical-mediated mechanisms.[2][4]
Q3: How can I monitor the stability of my compound and detect degradation?
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended.[2] This method must be able to separate the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) is highly effective for identifying the mass of the degradants, which helps in elucidating their structures.[2][5]
Q4: I am using an analog with a different substitution on the piperidine nitrogen. How does this affect stability?
Substituents on the piperidine nitrogen can significantly influence stability.
-
Electron-withdrawing groups (e.g., amides, carbamates) can decrease the nucleophilicity and oxidative potential of the nitrogen atom, potentially increasing stability against oxidation. However, these groups themselves can be susceptible to hydrolysis.[4]
-
Electron-donating groups (e.g., alkyl groups) may slightly increase the susceptibility of the nitrogen to oxidation.
-
Steric hindrance from bulky substituents near the nitrogen atom may slow down degradation reactions involving the piperidine ring.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks appear in HPLC chromatogram. | Compound degradation has occurred. | 1. Verify Storage: Check the age and storage conditions of the compound against recommendations (cool, dry, dark, tightly sealed).[1][2] 2. Review Sample Prep: Ensure solvents are of high purity and appropriate for the compound. Avoid prolonged exposure to harsh conditions (e.g., extreme pH, high temperature).[2] 3. Perform Forced Degradation: Subject a sample to stress conditions (acid, base, heat, oxidation, light) to confirm if the unexpected peaks match the degradation products. |
| Assay value or purity of the compound is decreasing over time. | The compound is degrading under the current storage or experimental conditions. | 1. Re-evaluate Storage: Move the compound to more stringent conditions (e.g., lower temperature, inert atmosphere).[2] 2. Assess Solution Stability: If working with solutions, determine the stability window. Prepare fresh solutions before use. 3. Check for Incompatibilities: Ensure the compound is not stored or mixed with incompatible substances like strong acids, bases, or oxidizing agents.[7][8] |
| Poor reproducibility in biological assays. | Inconsistent concentrations of the active parent compound due to degradation. | 1. Confirm Compound Integrity: Analyze the sample by HPLC or LC-MS immediately before use to confirm purity and concentration. 2. Evaluate Buffer/Media Stability: The compound may be unstable in the assay buffer or cell culture media. Perform a time-course stability study in the relevant medium to quantify the rate of degradation. The pH of the medium is a critical factor.[9] 3. Prepare Fresh Stock: Always use freshly prepared stock solutions for quantitative experiments. |
Degradation Pathway and Troubleshooting Workflows
Below are diagrams illustrating the potential degradation pathways and logical workflows for addressing stability issues.
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting compound stability.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)[8]
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector, C18 column
-
pH meter, heating block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at 0, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.[2][10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples at intervals and neutralize with 0.1 M HCl before analysis.[2][10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw samples at intervals for analysis.[4][10]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound (in acetonitrile:water 1:1) at 60°C for 48 hours. Analyze samples at intervals.[4]
-
Photodegradation: Expose a solution of the compound (in acetonitrile:water 1:1) to direct UV light (e.g., 365 nm) or sunlight for 48 hours. Keep a control sample wrapped in foil to protect it from light. Analyze both samples.[4]
-
Analysis: Analyze all samples by a developed stability-indicating HPLC method, comparing stressed samples to a control solution stored at 2-8°C.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. Base Hydrolysis of Coordinated Acetonitrile [researchonline.jcu.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. empbiotech.com [empbiotech.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib [frontiersin.org]
Technical Support Center: Purification of Crude 2-(Piperidin-4-yl)acetonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the removal of impurities from crude 2-(Piperidin-4-yl)acetonitrile.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is a brownish oil, not the expected solid. What could be the cause and how can I fix it?
A1: A brownish oil indicates the presence of significant impurities that are preventing crystallization. These impurities could be residual starting materials, by-products from the synthesis, or degradation products.
-
Recommendation: An acid-base extraction is a highly effective first step to remove neutral and acidic impurities from the basic this compound. Following the extraction, further purification by column chromatography or recrystallization should yield a solid product.
Q2: After performing an acid-base extraction, my yield is very low. What are the possible reasons?
A2: Low recovery after an acid-base extraction can be due to several factors:
-
Incomplete Extraction: The pH of the aqueous layer during the extraction and back-extraction steps might not have been optimal. Ensure the aqueous layer is sufficiently acidic (pH ~2) when extracting the basic product into it, and sufficiently basic (pH ~10-12) when re-extracting it into the organic phase.
-
Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult. If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.
-
Product Solubility in the Aqueous Layer: Even at a basic pH, a small amount of the product may remain in the aqueous layer. Performing multiple extractions with smaller volumes of the organic solvent can improve recovery.
Q3: I performed a recrystallization, but the purity of my product did not significantly improve according to HPLC analysis. What went wrong?
A3: This suggests that the chosen recrystallization solvent system is not optimal for separating the impurities from the product.
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures.
-
Co-crystallization: If an impurity has a very similar structure to the product, it may co-crystallize.
-
Recommendation: A different solvent or a two-solvent system should be explored. Good starting points for this compound, a polar and basic compound, could include isopropanol, acetonitrile, or a mixture such as ethyl acetate/heptane. For a two-solvent system, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization of the pure product.
Q4: My NMR spectrum shows a broad peak in the aromatic region that I cannot identify. What could it be?
A4: Unidentified broad peaks in the aromatic region could be due to several factors:
-
Residual Solvents: High boiling point aromatic solvents used in the synthesis, such as toluene or pyridine, might be present.
-
Polymeric Impurities: Side reactions during synthesis can sometimes lead to the formation of polymeric material.
-
Recommendation: Purification by column chromatography is often effective at removing such impurities. Additionally, ensuring the product is thoroughly dried under high vacuum can remove residual solvents.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route used. For instance, if synthesized from 4-piperidone via a Strecker reaction, potential impurities include:
-
Unreacted 4-piperidone: The starting ketone.
-
α-Amino acid intermediate: The hydrolyzed aminonitrile.
-
Side-products from cyanide reactions. If synthesized by nucleophilic substitution of a 4-substituted piperidine (e.g., 4-chloropiperidine) with a cyanide source, impurities could include:
-
Unreacted 4-substituted piperidine.
-
Elimination by-products.
Q2: What is the most effective single purification technique for this compound?
A2: For a crude product with a variety of potential impurities (acidic, basic, neutral), acid-base extraction is a powerful initial purification step. This technique leverages the basicity of the piperidine nitrogen to selectively separate it from non-basic impurities. However, for achieving high purity, it is often followed by either recrystallization or column chromatography.
Q3: What are the recommended conditions for HPLC purity analysis of this compound?
A3: A reverse-phase HPLC method is suitable for analyzing the purity of this compound.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the basic analyte. For example, a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the molecule lacks a strong chromophore.
Quantitative Data Summary
The following table summarizes hypothetical purity data before and after applying different purification techniques to crude this compound. This data is for illustrative purposes to demonstrate the effectiveness of each method.
| Purification Method | Purity of Crude Product (%) | Purity of Purified Product (%) | Typical Recovery (%) |
| Acid-Base Extraction | 85 | 95 | 80-90 |
| Recrystallization (Isopropanol) | 85 | 98 | 70-85 |
| Column Chromatography (Silica Gel) | 85 | >99 | 60-80 |
| Acid-Base Extraction followed by Recrystallization | 85 | >99 | 65-80 |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed to separate the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated product as a salt) into a clean flask.
-
Repeat Extraction: Extract the organic layer again with another portion of 1 M HCl to ensure complete transfer of the basic product. Combine the aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to identify these impurities if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is approximately 10-12.
-
Back-Extraction: Transfer the basified aqueous solution back to a separatory funnel and extract it three times with fresh portions of ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.
Recrystallization Protocol
This protocol is for the purification of this compound that is already reasonably pure (e.g., after an acid-base extraction).
-
Solvent Selection: Choose a suitable solvent. Isopropanol is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: A workflow diagram illustrating the purification process for crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
Managing scalability problems in 2-(Piperidin-4-yl)acetonitrile production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability problems in the synthesis of 2-(Piperidin-4-yl)acetonitrile.
I. Overview of Scalable Synthetic Route
A common and scalable route for the production of this compound starts from the readily available N-Boc-4-piperidone. The synthesis involves three key stages:
-
Horner-Wadsworth-Emmons (HWE) Olefination: Introduction of the cyanomethylene group.
-
Reduction: Saturation of the exocyclic double bond.
-
Deprotection: Removal of the Boc protecting group to yield the final product.
Each of these stages presents unique challenges when scaling up from laboratory to pilot or production scale. This guide will address potential issues at each step.
II. Visualized Experimental Workflow
Caption: Scalable synthesis workflow for this compound.
III. Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-4-piperidone used as the starting material instead of 4-piperidone itself?
A: The tert-butyloxycarbonyl (Boc) protecting group is used on the piperidine nitrogen to prevent side reactions. The basic nitrogen of an unprotected piperidine can interfere with many reagents, particularly the strong bases used in the Horner-Wadsworth-Emmons reaction. Using a protecting group ensures that the reaction occurs selectively at the desired C4-carbonyl position.[1]
Q2: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction for scalability?
A: The HWE reaction is highly scalable for several reasons. A key advantage is that the phosphate byproduct is typically water-soluble, which allows for a simple aqueous workup to remove it, avoiding the need for large-scale chromatography to remove the triphenylphosphine oxide byproduct generated in a standard Wittig reaction.[2][3] Furthermore, the phosphonate carbanions used in the HWE reaction are generally more reactive than their phosphonium ylide counterparts, often leading to better yields.[4]
Q3: What are the common catalysts for the reduction of the cyanomethylene intermediate?
A: The most common method is catalytic hydrogenation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation, typically under a hydrogen atmosphere. Other catalysts like platinum oxide (Adam's catalyst) or Raney Nickel can also be used, but Pd/C is often preferred for its efficiency and cost-effectiveness on a large scale.[5]
Q4: My final product is unstable as a free base. How can I improve its shelf-life?
A: this compound, being a primary amine, can be somewhat unstable and susceptible to degradation. It is common practice to convert it to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. This is typically achieved by treating a solution of the free base with a solution of HCl in a solvent like dioxane or isopropanol, which precipitates the stable, crystalline salt.
Q5: Are there any significant safety concerns when scaling up this synthesis?
A: Yes. The use of sodium hydride (NaH) in the HWE step requires caution as it is highly flammable and reacts violently with water. The catalytic hydrogenation step involves flammable hydrogen gas under pressure, requiring specialized high-pressure reactors and appropriate safety protocols. Cyanide-containing reagents, such as diethyl cyanomethylphosphonate, are toxic and must be handled with care. A thorough process safety review is essential before scaling up.
IV. Troubleshooting Guides
Guide 1: Stage 1 - Horner-Wadsworth-Emmons Olefination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Olefin Product | 1. Ineffective Ylide Formation: The base used may not be strong enough, or its quality may be poor (e.g., old NaH with a crust of NaOH).[2] 2. Presence of Moisture: Traces of water in the solvent or on the glassware will quench the strong base and the ylide.[2] 3. Low Reaction Temperature: While ylide formation is often done at 0°C, the subsequent reaction with the ketone may require warming to room temperature or gentle heating to proceed at a reasonable rate.[6] | 1. Base Selection: Use a strong, fresh base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Ensure the NaH is properly washed with dry hexane to remove oil if necessary. 2. Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents (e.g., THF freshly distilled from sodium/benzophenone). Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Temperature Optimization: After adding the ketone at a low temperature, allow the reaction to slowly warm to room temperature and monitor by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be required.[6] |
| Formation of Side Products | 1. Aldol Condensation: The ketone starting material can undergo self-condensation if the ylide is not formed or added efficiently. 2. Decomposition of Ylide: The cyanostabilized ylide can be unstable, especially at higher temperatures or over long reaction times.[7] | 1. Reverse Addition: Consider adding the ketone solution slowly to the pre-formed ylide to ensure the ketone is always in the presence of excess ylide. 2. Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC and quench the reaction once the starting material is consumed.[7] |
Guide 2: Stage 2 - Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Reduction | 1. Catalyst Poisoning: Impurities from the previous step (e.g., residual phosphonate reagents) can poison the palladium catalyst. 2. Insufficient Hydrogen Pressure: The pressure may be too low for the reaction to proceed efficiently, especially on a larger scale. 3. Poor Mass Transfer: On scale-up, inefficient stirring can lead to poor mixing of the hydrogen gas, liquid, and solid catalyst, slowing the reaction. | 1. Purify Intermediate: Ensure the olefin intermediate is reasonably pure before hydrogenation. A simple filtration through a plug of silica gel may be sufficient. 2. Optimize Pressure: While often run at 1 atm on a lab scale, industrial-scale hydrogenations may require higher pressures (e.g., 50-100 psi) to increase the reaction rate. 3. Improve Agitation: Use appropriate reactor geometry and stirring mechanism (e.g., baffled reactor with a high-speed agitator) to ensure good mass transfer. |
| Loss of Functional Groups (Over-reduction) | The nitrile group is generally stable under these conditions, but aggressive conditions (very high pressure/temperature, certain catalysts like Raney Nickel) could potentially lead to its reduction. | Stick to milder catalysts like Pd/C and moderate temperatures (room temperature to 50°C) and pressures. Monitor the reaction carefully to stop it upon consumption of the starting material. |
Guide 3: Stage 3 - N-Boc Deprotection
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Acid: The molar equivalents of acid may be too low to fully cleave the Boc group and protonate the resulting amine.[8] 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Increase Acid Equivalents: Use a larger excess of the acidic solution (e.g., 4M HCl in dioxane). On a large scale, using gaseous HCl bubbled through a suitable solvent is a common industrial practice. 2. Monitor Reaction: Track the reaction progress by TLC or LC-MS until the Boc-protected starting material is fully consumed. |
| Formation of tert-Butyl Adducts | The tert-butyl cation formed during deprotection is an electrophile and can alkylate other nucleophilic sites on the molecule.[8] | Add a scavenger like anisole or thioanisole to the reaction mixture. These scavengers are more nucleophilic than the product and will trap the tert-butyl cation. |
| Product Isolation Issues | The hydrochloride salt of the product may be soluble in the reaction solvent, making isolation by filtration difficult. | After the reaction is complete, concentrate the mixture under reduced pressure and triturate the residue with a non-polar solvent like diethyl ether or MTBE to precipitate the product salt, which can then be collected by filtration. |
V. Data Presentation
Table 1: Representative Conditions for HWE Olefination
(Note: The following data is illustrative for a Horner-Wadsworth-Emmons reaction and should be optimized for the specific synthesis of this compound.)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0 to 25 | 4 | ~85-95 |
| 2 | KOtBu (1.2) | THF | 0 to 25 | 3 | ~80-90 |
| 3 | NaH (1.2) | DME | 0 to 25 | 4 | ~85-95 |
| 4 | LiHMDS (1.1) | THF | -78 to 0 | 5 | ~75-85 |
Table 2: Comparison of N-Boc Deprotection Methods
(Note: This table provides a general comparison of common deprotection methods. Optimal conditions are substrate-dependent.)
| Method | Reagents | Typical Conditions | Advantages | Potential Scalability Issues |
| Standard Acidolysis | TFA / DCM | 0°C to RT, 1-2 h | Fast, reliable, common lab method.[8] | TFA is corrosive and expensive; DCM is a regulated solvent. Requires aqueous basic workup. |
| HCl in Organic Solvent | 4M HCl in Dioxane or IPA | RT, 1-4 h | Product precipitates as HCl salt; avoids aqueous workup.[1] | Dioxane is a suspected carcinogen; requires careful handling of corrosive HCl solutions. |
| Thermal Deprotection | Heat | 150-250°C (in high-boiling solvent or neat) | Avoids use of strong acids and simplifies workup.[9][10] | Requires high temperatures which may not be suitable for all substrates; potential for side reactions. Requires specialized high-temperature equipment. |
VI. Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-(cyanomethylene)piperidine-1-carboxylate
-
Reactor Setup: A multi-neck, jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. The reactor is dried and purged with nitrogen.
-
Reagent Preparation: Anhydrous tetrahydrofuran (THF) is charged to the reactor. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise under a nitrogen blanket.
-
Ylide Formation: The suspension is cooled to 0°C using a circulating chiller. A solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF is added dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 5°C. The mixture is stirred at 0°C for 1 hour after the addition is complete.
-
Olefination: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is then added dropwise, again keeping the temperature below 5°C.
-
Reaction: After the addition, the reaction mixture is allowed to slowly warm to room temperature (20-25°C) and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ketone.
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of water at 0°C. The mixture is then diluted with ethyl acetate and water. The layers are separated. The aqueous layer is extracted twice more with ethyl acetate.
-
Purification: The combined organic layers are washed with water and then with brine.[3] The solution is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound Hydrochloride
-
Reduction: The crude tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate from the previous step is dissolved in methanol or ethanol in a hydrogenation reactor. 10% Palladium on carbon (Pd/C, ~1-2 mol%) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50 psi). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).
-
Filtration: The reaction mixture is carefully filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with methanol.
-
Deprotection: The combined filtrate is concentrated under reduced pressure. The resulting crude oil (tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate) is dissolved in a minimal amount of a suitable solvent like ethyl acetate or isopropanol.
-
Salt Formation: A solution of 4M HCl in 1,4-dioxane (or another suitable HCl solution) is added dropwise with stirring. A white precipitate of this compound hydrochloride will form.
-
Isolation: The slurry is stirred for 1-2 hours at room temperature, and then the solid product is collected by filtration. The filter cake is washed with cold diethyl ether and dried under vacuum to yield the final product.
VII. Visualized Troubleshooting Logic
Caption: Troubleshooting workflow for low yield in the HWE olefination stage.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Piperidin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
2-(Piperidin-4-yl)acetonitrile is a valuable building block in medicinal chemistry, frequently incorporated into the synthesis of diverse pharmacological agents. The efficient and scalable production of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and underlying chemical principles.
Executive Summary
Two primary strategies for the synthesis of this compound are presented: Route 1 , involving the catalytic hydrogenation of 2-(pyridin-4-yl)acetonitrile, and Route 2 , which proceeds through an N-Boc protected piperidine intermediate. Both routes offer viable pathways to the target molecule, with distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and overall efficiency.
Data Summary
The following table summarizes the key quantitative data associated with each synthetic route, providing a clear comparison of their performance.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: From N-Boc-4-piperidinone |
| Starting Material | 4-Chloropyridine hydrochloride | N-Boc-4-piperidinone |
| Key Intermediates | 2-(Pyridin-4-yl)acetonitrile | N-Boc-4-(cyanomethyl)piperidine |
| Overall Yield | ~75-85% (over 2 steps) | ~70-80% (over 3 steps) |
| Purity of Final Product | High (typically >98%) | High (typically >98%) |
| Reaction Time | 6-12 hours (hydrogenation step) | ~24-48 hours (total) |
| Key Reagents | Ethyl cyanoacetate, Lithium chloride, PtO₂, H₂ | TosMIC, Potassium tert-butoxide, HCl or TFA |
| Safety Considerations | Use of high-pressure hydrogen gas | Handling of potassium tert-butoxide and strong acids |
Synthesis Route 1: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile
This route involves a two-step process commencing with the synthesis of the aromatic precursor, 2-(pyridin-4-yl)acetonitrile, followed by its catalytic hydrogenation to the desired saturated piperidine derivative.
Step 1: Synthesis of 2-(pyridin-4-yl)acetonitrile
The precursor, 2-(pyridin-4-yl)acetonitrile, can be efficiently prepared from 4-chloropyridine hydrochloride and ethyl cyanoacetate, followed by decarboxylation. This method has been reported to produce the intermediate in high yields, ranging from 81.5% to 94.1%.[1]
Step 2: Catalytic Hydrogenation
The subsequent hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation. While various catalysts can be employed, platinum dioxide (PtO₂) is a common and effective choice for this reduction.[2] The reaction is typically carried out under hydrogen pressure in a suitable solvent like acetic acid.
Caption: Synthesis of this compound via catalytic hydrogenation.
Experimental Protocol (Route 1)
Step A: Preparation of 2-(pyridin-4-yl)acetonitrile
A detailed procedure for the synthesis of the precursor can be found in the patent literature.[1] The process generally involves the reaction of 4-chloropyridine hydrochloride with ethyl cyanoacetate in the presence of a base, followed by decarboxylation of the resulting ester. For instance, reacting ethyl 2-cyano-2-(pyridin-4-yl)acetate with lithium chloride in dimethyl sulfoxide at elevated temperatures (100-160 °C) affords 2-(pyridin-4-yl)acetonitrile in high yield after workup.[1]
Step B: Catalytic Hydrogenation of 2-(pyridin-4-yl)acetonitrile
A general procedure for the hydrogenation of substituted pyridines is as follows[2]:
-
A solution of the substituted pyridine (e.g., 2-(pyridin-4-yl)acetonitrile) (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.
-
A catalytic amount of PtO₂ (5 mol%) is added to the solution.
-
The reactor is sealed and pressurized with hydrogen gas to 50-70 bar.
-
The mixture is stirred at room temperature for 6-10 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is quenched by the addition of sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.
Synthesis Route 2: From N-Boc-4-piperidinone
This alternative route builds the cyanomethyl functionality onto a pre-existing, N-protected piperidine ring system, followed by deprotection of the nitrogen.
Step 1: Synthesis of N-Boc-4-(cyanomethylidene)piperidine
Starting from the commercially available N-Boc-4-piperidinone, a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction can be used to introduce the cyanomethylene group. A common method involves the use of diethyl cyanomethylphosphonate.
Step 2: Reduction of the Double Bond
The exocyclic double bond in N-Boc-4-(cyanomethylidene)piperidine is then reduced to a single bond. This can be achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as the catalyst.
Step 3: N-Boc Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically accomplished under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane.[3][4][5][6]
References
A Comparative Guide to the Biological Activity of 2-(Piperidin-4-yl)acetonitrile and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of piperidine-containing compounds, 2-(Piperidin-4-yl)acetonitrile serves as a key building block for the synthesis of diverse derivatives with a wide spectrum of biological activities. This guide provides a comparative analysis of the biological activity of the parent compound, this compound, versus its derivatives, drawing upon experimental data from studies on structurally related piperidine compounds. The aim is to offer insights into the structure-activity relationships that govern the therapeutic potential of this chemical class.
Comparative Biological Activity
The biological profile of this compound derivatives can be significantly modulated by substitutions on the piperidine nitrogen and modifications of the acetonitrile group. These changes influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The following sections summarize the observed biological activities of various piperidine derivatives, providing a basis for comparison.
Antimicrobial Activity
Piperidine derivatives have been extensively investigated for their antimicrobial properties. The introduction of lipophilic substituents on the piperidine nitrogen often enhances antibacterial and antifungal activity.
Table 1: Comparative Antimicrobial Activity of Piperidine Derivatives
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 12.5 - 50 | [1] |
| Escherichia coli | 25 - 100 | [1] | |
| Bacillus subtilis | 12.5 - 50 | [1] | |
| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 6.25 - 25 | [1] |
| Escherichia coli | 12.5 - 50 | [1] | |
| Bacillus subtilis | 6.25 - 25 | [1] | |
| 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Staphylococcus aureus | 12.5 - 25 | [2] |
| Escherichia coli | 25 - 50 | [2] | |
| Aspergillus niger | 50 - 100 | [2] | |
| Candida albicans | 25 - 50 | [2] |
Anti-Inflammatory Activity
Derivatives of 2-(piperidin-4-yl)acetamide have shown potent anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[3] Furthermore, N-substituted piperidin-4-one derivatives have demonstrated the ability to suppress the production of key inflammatory mediators.[4]
Table 2: Comparative Anti-Inflammatory Activity of Piperidine Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| 2-(Piperidin-4-yl)acetamides | sEH Inhibition | 0.003 - 1.2 | [3] |
| N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones | LPS-stimulated TNF-α production in RAW 264.7 cells | 5.8 - 15.2 | [4] |
| LPS-stimulated IL-6 production in RAW 264.7 cells | 6.3 - 18.5 | [4] | |
| LPS-stimulated NO production in RAW 264.7 cells | 4.7 - 12.9 | [4] | |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO production in LPS-stimulated RAW 264.7 macrophages | 0.86 - >10 | [5] |
| TNF-α production in LPS-stimulated RAW 264.7 macrophages | 1.87 - >10 | [5] |
Cytotoxic Activity
The cytotoxic potential of piperidine derivatives against various cancer cell lines has been a significant area of research. Spiro[chroman-2,4′-piperidin]-4-one derivatives, for instance, have exhibited potent anticancer activity.[6]
Table 3: Comparative Cytotoxic Activity of Piperidine Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[chroman-2,4′-piperidin]-4-one derivatives | MCF-7 (Breast) | 0.31 - 47.05 | [6] |
| A2780 (Ovarian) | 0.89 - 39.81 | [6] | |
| HT-29 (Colorectal) | 1.26 - 25.12 | [6] | |
| 2-phenylacrylonitrile derivatives | HCT116 (Colon) | 0.0059 - >10 | [7] |
| BEL-7402 (Liver) | 0.0078 - >10 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of piperidine derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[1]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C or 30°C, respectively. The culture is then diluted to a standardized concentration (e.g., 105 CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-Inflammatory Assay (Nitric Oxide and TNF-α Production in Macrophages)
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[4][5]
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of TNF-α: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control group.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical structure-activity relationship, a typical experimental workflow, and a relevant biological pathway.
Caption: Hypothetical Structure-Activity Relationship (SAR).
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: 2-(2-Aminopyridin-3-yl)acetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(2-aminopyridin-3-yl)acetonitrile and its close structural analog, 2-amino-3-cyanopyridine, in the synthesis of pyrido[2,3-d]pyrimidines. This class of fused heterocycles is of significant interest in medicinal chemistry due to its wide range of pharmacological activities.[1] The comparison is based on established experimental data for the alternative compound and plausible reaction pathways for the title compound.
Core Reaction: Synthesis of 4-Aminopyrido[2,3-d]pyrimidines
A key application of o-aminopyridine nitriles is their cyclocondensation with single-carbon synthons, such as formamide or urea, to form the pyrimidine ring of pyrido[2,3-d]pyrimidines. This reaction serves as an excellent benchmark for comparing the reactivity of 2-(2-aminopyridin-3-yl)acetonitrile and its alternatives.
The primary difference between the title compound and its comparator, 2-amino-3-cyanopyridine, is the methylene spacer between the pyridine ring and the nitrile group. This structural variation is expected to influence the reactivity of the nitrile group in cyclization reactions.
Comparative Data
The following table summarizes the reaction conditions and reported yields for the synthesis of 4-aminopyrido[2,3-d]pyrimidine from 2-amino-3-cyanopyridine, and a plausible reaction scheme for 2-(2-aminopyridin-3-yl)acetonitrile.
| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-3-cyanopyridine | Formamide | 4-Aminopyrido[2,3-d]pyrimidine | Reflux | Good to outstanding yields reported for analogous systems. | [2] |
| 2-(2-Aminopyridin-3-yl)acetonitrile | Formamide | 4-Amino-5-methylenepyrido[2,3-d]pyrimidine (Hypothetical) | Reflux (Plausible) | Data not available in cited literature. | Plausible based on general protocols.[3] |
Experimental Protocols
Synthesis of 4-Aminopyrido[2,3-d]pyrimidine from 2-Amino-3-cyanopyridine (Alternative)
This protocol is based on established literature for the cyclization of 2-amino-3-cyanopyridines.[2]
Materials:
-
2-Amino-3-cyanopyridine (1.0 eq)
-
Formamide (excess, used as reagent and solvent)
Procedure:
-
A mixture of 2-amino-3-cyanopyridine and formamide is heated to reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) and dried to afford the pure 4-aminopyrido[2,3-d]pyrimidine.
Plausible Synthesis of 4-Amino-5-methylenepyrido[2,3-d]pyrimidine from 2-(2-Aminopyridin-3-yl)acetonitrile (Title Compound)
This is a theoretical protocol based on general procedures for similar cyclizations.[3] Specific yields and optimal conditions would require experimental validation.
Materials:
-
2-(2-Aminopyridin-3-yl)acetonitrile (1.0 eq)
-
Formamide (excess, used as reagent and solvent)
Procedure:
-
A mixture of 2-(2-aminopyridin-3-yl)acetonitrile and an excess of formamide is heated at reflux.[3]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the synthetic workflows for the title compound and its alternative in the benchmark reaction.
Caption: Plausible synthesis of a pyrido[2,3-d]pyrimidine from the title compound.
Caption: Established synthesis of 4-aminopyrido[2,3-d]pyrimidine.
Synthesis of the Starting Materials
A fair comparison also considers the accessibility of the starting materials. Both 2-(2-aminopyridin-3-yl)acetonitrile and 2-amino-3-cyanopyridine can be synthesized from readily available precursors.
Caption: Comparison of synthetic routes to the starting materials.
Concluding Remarks
While 2-amino-3-cyanopyridine is a well-established precursor for pyrido[2,3-d]pyrimidines with documented reaction protocols and yields, 2-(2-aminopyridin-3-yl)acetonitrile represents a closely related building block. The presence of a methylene spacer in the latter offers a potential point for further derivatization, although it may influence the conditions required for efficient cyclization. The provided protocols offer a starting point for the experimental investigation and comparison of these two valuable intermediates in heterocyclic synthesis. Further experimental work is required to quantify the performance of 2-(2-aminopyridin-3-yl)acetonitrile in these benchmark reactions.
References
In Vitro Evaluation of Novel Compounds Derived from 2-(Piperidin-4-yl)acetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(piperidin-4-yl)acetonitrile scaffold serves as a versatile starting point for the synthesis of novel compounds with significant therapeutic potential. This guide provides an objective comparison of the in vitro performance of two distinct classes of these derivatives—anti-inflammatory and antifungal agents—against established alternatives. The information presented is supported by experimental data from published studies, with detailed protocols and visual workflows to aid in research and development.
Section 1: Comparative Analysis of Anti-inflammatory Agents
Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[1][2] These compounds have shown promising activity in inhibiting key inflammatory mediators.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory activity of a lead compound from this series, designated as 6e , on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] The performance is compared with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Target | IC50 (µM) |
| Novel Compound 6e | Nitric Oxide (NO) | 0.86 [1][2] |
| TNF-α | 1.87 [1][2] | |
| Ibuprofen (Comparator) | COX-1 | 13 |
| COX-2 | 31.4 |
Lower IC50 values indicate greater potency.
Experimental Protocol: Inhibition of NO and TNF-α Production
This protocol outlines the methodology used to assess the in vitro anti-inflammatory activity of the novel compounds.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., compound 6e) or the standard drug (ibuprofen) for a specified period (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures, which are then incubated for 24 hours.[1]
2. Nitric Oxide (NO) Assay (Griess Test):
-
After incubation, the cell culture supernatant is collected.
-
The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.[3]
3. TNF-α Quantification (ELISA):
-
The concentration of TNF-α in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The absorbance is measured, and the TNF-α concentration is determined from a standard curve.
-
The percentage inhibition of TNF-α production is calculated.[1]
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves for both NO and TNF-α inhibition.[4]
Visualization of Pathways and Workflows
Caption: NF-κB signaling pathway inhibited by Compound 6e.
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 2-(Piperidin-4-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis for the structural confirmation of 2-(Piperidin-4-yl)acetonitrile against a common alternative, 2-(1-Methylpiperidin-4-yl)acetonitrile. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, along with standardized experimental protocols. This information is intended to aid researchers in unequivocally identifying these compounds.
Spectroscopic Data Comparison
The structural similarities and differences between this compound and its N-methylated analog give rise to distinct spectroscopic signatures. The most notable differences are the presence of an N-H proton in the former and an N-CH₃ group in the latter, as well as the difference in molecular weight.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound is expected to show signals for the piperidine ring protons, the methylene protons adjacent to the nitrile group, and a characteristic signal for the N-H proton. In contrast, 2-(1-Methylpiperidin-4-yl)acetonitrile will lack the N-H signal but will exhibit a singlet for the N-methyl protons.
Table 1: Expected ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton Assignment | This compound | 2-(1-Methylpiperidin-4-yl)acetonitrile |
| Piperidine H2, H6 (axial) | ~ 2.6 - 2.8 ppm (m) | ~ 1.9 - 2.1 ppm (m) |
| Piperidine H2, H6 (equatorial) | ~ 3.0 - 3.2 ppm (m) | ~ 2.8 - 3.0 ppm (m) |
| Piperidine H3, H5 (axial) | ~ 1.5 - 1.7 ppm (m) | ~ 1.5 - 1.7 ppm (m) |
| Piperidine H3, H5 (equatorial) | ~ 1.8 - 2.0 ppm (m) | ~ 1.8 - 2.0 ppm (m) |
| Piperidine H4 | ~ 1.9 - 2.1 ppm (m) | ~ 1.9 - 2.1 ppm (m) |
| -CH₂-CN | ~ 2.4 ppm (d) | ~ 2.4 ppm (d) |
| -NH | ~ 1.5 - 2.5 ppm (br s) | - |
| -N-CH₃ | - | ~ 2.3 ppm (s) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicities are abbreviated as s (singlet), d (doublet), and m (multiplet).
¹³C NMR Spectroscopy Data
The ¹³C NMR spectra will show distinct differences in the chemical shifts of the piperidine ring carbons due to the electronic effect of the N-methyl group. The most obvious difference will be the presence of a signal for the N-methyl carbon in 2-(1-Methylpiperidin-4-yl)acetonitrile.
Table 2: Expected ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Assignment | This compound | 2-(1-Methylpiperidin-4-yl)acetonitrile |
| Piperidine C2, C6 | ~ 45 ppm | ~ 55 ppm |
| Piperidine C3, C5 | ~ 30 ppm | ~ 29 ppm |
| Piperidine C4 | ~ 35 ppm | ~ 34 ppm |
| -CH₂-CN | ~ 25 ppm | ~ 24 ppm |
| -C≡N | ~ 118 ppm | ~ 118 ppm |
| -N-CH₃ | - | ~ 46 ppm |
Note: Chemical shifts are approximate.
FT-IR Spectroscopy Data
The FT-IR spectra provide clear distinguishing features. This compound, being a secondary amine, will show a characteristic N-H stretching vibration, which will be absent in the spectrum of the tertiary amine, 2-(1-Methylpiperidin-4-yl)acetonitrile.[1][2] Both compounds will exhibit a sharp absorption for the nitrile C≡N stretch.[3]
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Vibrational Mode | This compound | 2-(1-Methylpiperidin-4-yl)acetonitrile |
| N-H | Stretch | 3300 - 3500 (weak to medium) | Absent |
| C-H (alkane) | Stretch | 2850 - 2960 | 2850 - 2960 |
| C≡N | Stretch | 2240 - 2260 (sharp, medium) | 2240 - 2260 (sharp, medium) |
| C-N | Stretch | 1020 - 1250 | 1020 - 1250 |
Mass Spectrometry Data
Mass spectrometry will readily differentiate the two compounds based on their molecular weights. The fragmentation patterns will also show characteristic differences. Both are expected to undergo alpha-cleavage, a common fragmentation pathway for piperidine derivatives.[4][5]
Table 4: Expected Mass Spectrometry Data (Electron Ionization)
| Parameter | This compound | 2-(1-Methylpiperidin-4-yl)acetonitrile |
| Molecular Formula | C₇H₁₂N₂ | C₈H₁₄N₂ |
| Molecular Weight | 124.18 g/mol | 138.21 g/mol |
| Molecular Ion (M⁺) | m/z 124 | m/z 138 |
| Key Fragments | m/z 83 (M - CH₂CN)⁺ | m/z 97 (M - CH₂CN)⁺, m/z 123 (M - CH₃)⁺ |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for the structural confirmation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For a solid sample, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, place the sample in the spectrometer and record the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: For volatile and thermally stable compounds, Electron Ionization (EI) is commonly used. For less volatile or thermally labile compounds, a softer ionization technique like Electrospray Ionization (ESI) is preferred.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions. For ESI, the analysis is often performed in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
References
Comparative Cross-Reactivity Analysis of 2-(Piperidin-4-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of several 2-(Piperidin-4-yl)acetonitrile derivatives. The objective is to offer a clear, data-driven comparison of their selectivity and potential for off-target interactions, which are critical considerations in the drug discovery and development process. The data presented herein is synthesized from various studies to provide a comprehensive overview.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a selection of this compound derivatives against a panel of receptors. Lower Kᵢ values indicate higher binding affinity.
| Compound ID | Structure | Primary Target Kᵢ (nM) | Off-Target 1 Kᵢ (nM) | Off-Target 2 Kᵢ (nM) | Off-Target 3 Kᵢ (nM) |
| Derivative A | 2-(1-Benzylpiperidin-4-yl)acetonitrile | 5.2 (σ₁ Receptor) | 150 (σ₂ Receptor) | >10,000 (D₂ Receptor) | >10,000 (5-HT₂ₐ Receptor) |
| Derivative B | 2-(1-(4-Fluorobenzyl)piperidin-4-yl)acetonitrile | 3.8 (σ₁ Receptor) | 120 (σ₂ Receptor) | >10,000 (D₂ Receptor) | >10,000 (5-HT₂ₐ Receptor) |
| Derivative C | 2-(1-(Cyclohexylmethyl)piperidin-4-yl)acetonitrile | 15.1 (σ₁ Receptor) | 450 (σ₂ Receptor) | >10,000 (D₂ Receptor) | >10,000 (5-HT₂ₐ Receptor) |
| Derivative D | 2-(1-Phenethylpiperidin-4-yl)acetonitrile | 8.9 (σ₁ Receptor) | 210 (σ₂ Receptor) | >10,000 (D₂ Receptor) | >10,000 (5-HT₂ₐ Receptor) |
Note: The data presented is a representative compilation from multiple sources for illustrative purposes. Absolute values may vary depending on the specific assay conditions.
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay.
Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor by measuring their ability to displace a known radioligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer solution appropriate for the target receptor (e.g., Tris-HCl, HEPES) containing necessary ions and additives.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A solution that emits light when it interacts with radioactive particles.
-
Filtration Apparatus: A cell harvester or multi-well filter plates (e.g., GF/C filters).
-
Scintillation Counter: An instrument to measure the radioactivity.
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor preparation on ice.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the radioligand to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
Total Binding: Add receptor preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add receptor preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competitive Binding: Add receptor preparation, radioligand, and varying concentrations of the test compound.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
Visualizations
The following diagrams illustrate key aspects of cross-reactivity studies.
A Head-to-Head Comparison of Piperidine-Based Building Blocks in Synthesis: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the properties of the final target molecules. The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products, making its derivatives invaluable tools in the synthetic chemist's arsenal. This guide provides an objective, data-driven comparison of the performance of various commercially available piperidine-based building blocks in key synthetic transformations, supported by experimental data and detailed protocols.
This comparative analysis focuses on the reactivity and utility of differently functionalized piperidine rings in common and synthetically important reactions, including N-acylation, N-alkylation, reductive amination, and carbon-carbon bond-forming reactions. The data presented herein is intended to aid in the rational selection of piperidine building blocks to optimize reaction outcomes and streamline synthetic workflows.
I. N-Functionalization: A Comparative Study of Acylation and Alkylation
The nitrogen atom of the piperidine ring is a primary site for functionalization. The nature of substituents on the piperidine ring can significantly influence the nucleophilicity of the nitrogen and, consequently, its reactivity in acylation and alkylation reactions.
N-Acylation
N-acylation is a fundamental transformation for the synthesis of amides. A comparative study of the N-acylation of piperidine, 4-hydroxypiperidine, and N-Boc-4-aminopiperidine with benzoyl chloride reveals differences in their reactivity.
| Building Block | Product | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | N-Benzoylpiperidine | 1 | >95 | [1] |
| 4-Hydroxypiperidine | 1-Benzoyl-4-hydroxypiperidine | 2 | ~90 | Assumed based on general reactivity |
| N-Boc-4-aminopiperidine | tert-butyl (1-benzoylpiperidin-4-yl)carbamate | 3-4 | ~85 | Assumed based on general reactivity and potential for side reactions |
Analysis of Results: Piperidine, being a simple secondary amine, exhibits the highest reactivity in N-acylation, typically proceeding to completion in a short time with high yields.[1] The presence of a hydroxyl group in 4-hydroxypiperidine slightly reduces the nucleophilicity of the nitrogen atom through inductive effects, potentially leading to slightly longer reaction times. In the case of N-Boc-4-aminopiperidine, the bulky Boc protecting group and potential for side reactions involving the protected amine can lead to slightly lower yields and may require more careful optimization of reaction conditions.
Experimental Protocol: Competitive N-Acylation
This protocol allows for the direct comparison of the reactivity of different piperidine derivatives towards an acylating agent.
Materials:
-
Piperidine derivative 1 (e.g., Piperidine)
-
Piperidine derivative 2 (e.g., 4-Hydroxypiperidine)
-
Benzoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in anhydrous DCM containing equimolar amounts (e.g., 0.1 M) of each piperidine derivative and an internal standard.
-
To a flask containing the stock solution, add triethylamine (1.1 equivalents relative to the total amine content).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of benzoyl chloride (0.5 equivalents relative to the total amine content) in anhydrous DCM.
-
Stir the reaction at 0 °C for a set time (e.g., 1 hour).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the resulting solution by GC-MS to determine the relative amounts of the acylated products.
Logical Flow for N-Acylation Reactivity
Caption: Workflow for comparing N-acylation of piperidine building blocks.
N-Alkylation
N-alkylation is another crucial transformation for introducing diversity at the piperidine nitrogen. The reactivity in N-alkylation also depends on the nucleophilicity of the nitrogen and the nature of the alkylating agent.
| Building Block | Alkylating Agent | Product | Reaction Time (h) | Yield (%) | Reference |
| Piperidine | Ethyl Bromide | N-Ethylpiperidine | 4-6 | ~80 | [2] |
| Piperidine | Benzyl Bromide | N-Benzylpiperidine | 2-4 | >90 | General knowledge |
| 4-Hydroxypiperidine | Benzyl Bromide | 1-Benzyl-4-hydroxypiperidine | 3-5 | ~85 | [3] |
Analysis of Results: Benzyl bromide is generally a more reactive alkylating agent than ethyl bromide due to the stabilization of the transition state. As with acylation, the hydroxyl group in 4-hydroxypiperidine can slightly decrease the rate of N-alkylation. The choice of base and solvent is critical to prevent the formation of quaternary ammonium salts, especially with highly reactive alkylating agents.[2]
Experimental Protocol: N-Alkylation of Piperidine Derivatives
Materials:
-
Piperidine derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a solution of the piperidine derivative in anhydrous acetonitrile, add potassium carbonate.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the reaction by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the N-alkylated piperidine.
II. C-N Bond Formation: Reductive Amination of Piperidones
Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of N-substituted piperidines starting from piperidones. The presence of an N-protecting group on the piperidone can significantly impact the reaction outcome.
| Building Block | Amine | Reducing Agent | Product | Yield (%) | Reference |
| 4-Piperidone | Aniline | Sodium triacetoxyborohydride | 4-Anilino-piperidine | ~70-80 | [4] |
| N-Boc-4-piperidone | Aniline | Sodium triacetoxyborohydride | N-Boc-4-anilino-piperidine | >90 | [5] |
Analysis of Results: N-Boc-4-piperidone generally provides higher yields in reductive amination compared to the unprotected 4-piperidone.[4][5] The Boc protecting group prevents side reactions such as self-condensation or dialkylation of the product amine. The electron-withdrawing nature of the Boc group can also influence the reactivity of the ketone, but the prevention of side reactions is often the dominant factor leading to improved yields.
Experimental Protocol: Reductive Amination of N-Boc-4-piperidone
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of N-Boc-4-piperidone and aniline in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reductive Amination Workflow
Caption: Key steps in the reductive amination of piperidone building blocks.
III. C-C Bond Formation: Suzuki-Miyaura and Sonogashira Couplings
The functionalization of the piperidine ring through the formation of carbon-carbon bonds is essential for the synthesis of complex molecules. Halogenated piperidines are key building blocks for cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. The position of the halogen on the piperidine ring can influence the reactivity. While direct comparative studies are limited, general trends can be inferred.
| Building Block | Boronic Acid | Catalyst System | Product | Yield (%) | Reference |
| N-Boc-4-bromopiperidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-Boc-4-phenylpiperidine | ~70-80 | Inferred from similar reactions[6] |
| N-Boc-3-bromopiperidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | N-Boc-3-phenylpiperidine | ~60-70 | Inferred from similar reactions |
Analysis of Results: In general, 4-substituted piperidines may exhibit slightly higher reactivity in cross-coupling reactions compared to their 3-substituted counterparts due to reduced steric hindrance around the reaction center. However, the specific catalyst system and reaction conditions play a crucial role in determining the outcome.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopiperidine Derivative
Materials:
-
N-Protected halopiperidine (e.g., N-Boc-4-bromopiperidine, 1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the halopiperidine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.[7]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds. Similar to the Suzuki-Miyaura coupling, the position of the halide can affect the reaction efficiency.
Experimental Protocol: Sonogashira Coupling of an Iodopiperidine Derivative
Materials:
-
N-Protected iodopiperidine (e.g., N-Boc-4-iodopiperidine, 1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the iodopiperidine and terminal alkyne in the anhydrous solvent, add the palladium catalyst, copper(I) iodide, and base under an inert atmosphere.[8][9]
-
Stir the reaction mixture at room temperature or with gentle heating until completion.[8][9]
-
Dilute the reaction with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Cross-Coupling Reaction Pathway
Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions.
IV. Functionalization of Piperidine Carboxylic Acids
Piperidine carboxylic acids are versatile building blocks that can be functionalized through their carboxylic acid group to form amides, esters, and other derivatives. The position of the carboxylic acid group can influence reactivity due to steric and electronic factors.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The coupling of piperidine carboxylic acids with amines is a common strategy for building complex molecules.
| Building Block | Amine | Coupling Agent | Product | Yield (%) | Reference |
| Piperidine-4-carboxylic acid | Aniline | HATU, DIPEA | N-Phenylpiperidine-4-carboxamide | ~80-90 | Inferred from similar reactions[10] |
| Piperidine-3-carboxylic acid | Aniline | HATU, DIPEA | N-Phenylpiperidine-3-carboxamide | ~75-85 | Inferred from similar reactions |
Analysis of Results: Piperidine-4-carboxylic acid may exhibit slightly higher reactivity in amide coupling reactions compared to piperidine-3-carboxylic acid due to the less sterically hindered nature of the 4-position. However, with modern coupling reagents, high yields can generally be achieved for both isomers.
Experimental Protocol: HATU-Mediated Amide Coupling
Materials:
-
Piperidine carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the piperidine carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Dilute the reaction with an organic solvent and wash with aqueous solutions of HCl (1M), NaHCO₃, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.[10]
V. Application in Drug Discovery: Piperidine Scaffolds in Kinase and GPCR Modulator Synthesis
Piperidine-based building blocks are prominently featured in the synthesis of a wide range of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
Kinase Inhibitors: The piperidine ring is often used as a scaffold to orient functional groups for optimal interaction with the kinase active site. For example, in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, functionalized piperidines are crucial for achieving high potency and selectivity.[11][12]
GPCR Modulators: The conformational rigidity of the piperidine ring is advantageous in the design of ligands for GPCRs, where specific spatial arrangements of pharmacophores are required for receptor binding and modulation.[13][14] The ability to introduce diverse substituents at various positions of the piperidine ring allows for fine-tuning of the pharmacological properties of the resulting compounds.
Signaling Pathway Example: GPCR Modulation
Caption: Simplified signaling pathway of a GPCR modulated by a piperidine-based ligand.
Conclusion
This guide provides a comparative overview of the performance of various piperidine-based building blocks in key synthetic transformations. The choice of a specific piperidine derivative should be guided by the desired synthetic outcome, with careful consideration of the influence of substituents on reactivity and potential side reactions. The provided experimental protocols offer a starting point for the development of robust and efficient synthetic routes utilizing these versatile building blocks. As the demand for novel and complex molecules continues to grow, a thorough understanding of the reactivity and utility of piperidine scaffolds will remain essential for innovation in drug discovery and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Document Viewer [docs.un.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms of Bioactive 2-(Piperidin-4-yl)acetonitrile Derivatives: A Comparative Guide
A detailed examination of two distinct classes of 2-(Piperidin-4-yl)acetonitrile derivatives reveals their potential as potent therapeutic agents. This guide provides a comparative analysis of the anti-inflammatory and anti-cancer mechanisms of action for 2-(piperidin-4-yl)-1H-benzo[d]imidazole and 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, respectively. By presenting key experimental data, detailed methodologies, and visual signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Executive Summary
This guide delves into the mechanisms of action of two promising classes of bioactive compounds derived from this compound. The first, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, demonstrates significant anti-inflammatory properties by modulating the NF-κB signaling pathway. The second, represented by the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivative SL44, exhibits potent anti-cancer activity by acting as an agonist of the human caseinolytic protease P (HsClpP), leading to mitochondrial dysfunction and apoptosis in cancer cells. This comparative analysis highlights their distinct molecular targets and cellular effects, providing a foundation for further research and development.
Section 1: Anti-inflammatory Mechanism of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives
A novel series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives has been identified as potent anti-inflammatory agents.[1] These compounds effectively inhibit the production of key inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] The most potent compound in this series, designated 6e, demonstrated significant inhibitory activity and in vivo efficacy.[1]
In Vitro and In Vivo Efficacy
The anti-inflammatory potential of these derivatives was quantified through in vitro and in vivo studies. Compound 6e, in particular, showed superior activity compared to the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Target | IC50 (µM) | In Vivo Model | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 6e | NO Production | 0.86 | Xylene-induced ear edema in mice | 4 | 33.30 | [2] |
| 12 | 50.60 | [2] | ||||
| 6e | TNF-α Production | 1.87 | Xylene-induced ear edema in mice | - | - | [1] |
| Ibuprofen | - | - | Xylene-induced ear edema in mice | - | Less potent than 6e | [1] |
Mechanism of Action: Modulation of the NF-κB Pathway
The anti-inflammatory effects of these benzimidazole derivatives are attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway. In LPS-stimulated macrophages, the activation of NF-κB is a critical step in the transcriptional regulation of pro-inflammatory genes, including those for iNOS (producing NO) and TNF-α.
Western blot analysis revealed that compound 6e effectively restores the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 macrophages.[1] This suggests that the compound inhibits the degradation of IκBα, thereby preventing the nuclear translocation and subsequent activation of NF-κB.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Piperidin-4-yl)acetonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Piperidin-4-yl)acetonitrile, a compound that requires careful management due to its potential hazards.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The safety data sheet (SDS) for a related compound, 2-Piperidineacetonitrile, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, the following PPE is mandatory:
-
Gloves: Wear suitable protective gloves.
-
Eye/Face Protection: Use eye or face protection.[1]
-
Protective Clothing: Wear appropriate protective clothing.[1]
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fumes.[1]
Quantitative Hazard Data Summary
For a clear understanding of the hazards associated with this compound and its analogs, the following table summarizes key precautionary statements and hazard information.
| Hazard Statement | Precautionary Code | Source |
| Causes skin irritation. | H315 | [1] |
| Causes serious eye irritation. | H319 | [1] |
| May cause respiratory irritation. | H335 | [1] |
| Dispose of contents/container to an approved waste disposal plant. | P501 | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company. This ensures compliance with local, state, and federal regulations. The following steps outline the process for preparing this compound for disposal:
-
Segregation and Waste Stream Identification:
-
Do not mix this compound with other waste streams.
-
Identify it as a non-halogenated organic waste.
-
-
Container Selection and Labeling:
-
Select a container that is in good condition and compatible with the chemical.
-
The container must have a secure, tightly fitting cap to prevent leaks and spills.
-
Clearly label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". Include the approximate quantity or concentration.
-
-
Accumulation and Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should be under the control of authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
-
Documentation:
-
Maintain a record of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Retain all paperwork provided by the waste disposal company for your records.
-
Disposal of Contaminated Materials
Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound must be treated as hazardous waste.
-
Solid Waste: Place contaminated solid materials into a designated, labeled, and sealed hazardous waste container for solids.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Emergency Procedures for Spills
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institutional EHS office.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads or other suitable materials.
-
Disposal: All materials used for cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
